Furo[3,2-c]pyridin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furo[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMQAUYDCYPLFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627437 | |
| Record name | Furo[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33007-09-9 | |
| Record name | Furo[3,2-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-c]pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Furo[3,2-c]pyridin-4-amine: A Technical Guide for Researchers
CAS Number: 33007-09-9
This in-depth technical guide provides a comprehensive overview of Furo[3,2-c]pyridin-4-amine, a heterocyclic amine of significant interest to researchers, scientists, and drug development professionals. This document details its properties, a plausible synthetic route, analytical methodologies, and the therapeutic potential of the broader furo[3,2-c]pyridine scaffold.
Core Properties and Data
| Property | Value | Reference(s) |
| CAS Number | 33007-09-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₆N₂O | [1][2][3][4][5][6] |
| Molecular Weight | 134.14 g/mol | [1][2][3][4] |
| Predicted XlogP | 0.9 | [5] |
Synthesis and Experimental Protocols
A definitive, published synthetic protocol specifically for this compound is not widely available. However, based on the synthesis of structurally related compounds, such as 3-bromothis compound, a plausible synthetic route involves the amination of a 4-halo-furo[3,2-c]pyridine precursor.[7]
Proposed Synthesis of this compound
A potential and efficient method for the synthesis of the furo[3,2-c]pyridine core involves a cascade reaction starting with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[8] For the synthesis of this compound, a subsequent amination step would be necessary.
Step 1: Synthesis of 4-Chloro-furo[3,2-c]pyridine (Intermediate)
A suitable starting material, such as 3-iodo-4-chloropyridine, can be coupled with a protected acetylene derivative (e.g., trimethylsilylacetylene) via a Sonogashira coupling. Subsequent deprotection and intramolecular cyclization would yield the 4-chloro-furo[3,2-c]pyridine intermediate.
Step 2: Amination of 4-Chloro-furo[3,2-c]pyridine
The intermediate 4-chloro-furo[3,2-c]pyridine can then be subjected to amination. A common method for this transformation is nucleophilic aromatic substitution using ammonia or a protected amine equivalent.
Illustrative Experimental Protocol (based on related compounds):
-
Materials: 4-Chloro-furo[3,2-c]pyridine, concentrated ammonia, 1,4-dioxane, sealed reaction vessel.
-
Procedure:
-
To a sealed reaction vessel, add 4-chloro-furo[3,2-c]pyridine and a solution of concentrated ammonia in 1,4-dioxane.
-
Heat the sealed vessel to a temperature typically ranging from 120-150°C.
-
Maintain the reaction with stirring for 24-72 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) after quenching with water.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification of the crude product can be achieved by column chromatography on silica gel.
-
Caption: Plausible synthetic workflow for this compound.
Analytical Characterization
A comprehensive analytical approach is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the following techniques are standard for its characterization.[2]
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are crucial for elucidating the molecular structure and confirming the position of the amine group. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the elemental composition. Predicted collision cross-section data is available.[5] |
| High-Performance Liquid Chromatography (HPLC) | For assessing the purity of the synthesized compound. |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as N-H stretches of the amine and C-O-C stretches of the furan ring. |
Biological Activity and Therapeutic Potential
The furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activities. This suggests that this compound holds considerable promise as a building block or a lead compound in drug discovery.
Kinase Inhibition
A primary area of interest for furo[3,2-c]pyridine derivatives is their potent and often selective inhibition of various protein kinases.[8][9] These kinases are critical components of signaling pathways that are frequently dysregulated in diseases such as cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Furo[3,2-c]pyridine derivatives have been investigated as inhibitors of key kinases within this pathway, making them potential anticancer agents.[8]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is vital for immune responses, and its aberrant signaling is implicated in inflammatory diseases and hematological malignancies. The furo[3,2-c]pyridine core is being explored for the development of JAK inhibitors.[8]
-
Other Kinases: Derivatives of the related furo[2,3-b]pyridine scaffold have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[10]
Caption: Potential signaling pathways targeted by furo[3,2-c]pyridine derivatives.
Other Potential Applications
-
BET Inhibitors: Furo[3,2-c]pyridin-4(5H)-one derivatives have been identified as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal (BET) family of proteins, which are epigenetic readers implicated in cancer.[11]
-
Antimicrobial and Other Activities: The broader class of furopyridines has been explored for various other therapeutic applications, including as photosensitizers for photodynamic therapy against bacteria.[12]
Experimental Workflows for Biological Evaluation
In Vitro Kinase Inhibition Assay
A standard experimental workflow to assess the kinase inhibitory potential of this compound would involve an in vitro kinase assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the kinase of interest, its specific substrate, ATP, and this compound at various concentrations.
-
Reaction Incubation: In a multi-well plate, combine the kinase, substrate, and the test compound. Initiate the phosphorylation reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and quantify the level of substrate phosphorylation. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. While specific experimental data for this molecule is limited in the public domain, the well-documented biological activities of the furo[3,2-c]pyridine scaffold, particularly as kinase inhibitors, provide a strong rationale for its further investigation. The synthetic and analytical frameworks presented in this guide offer a solid foundation for researchers to explore the therapeutic promise of this compound and its derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. 33007-09-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound ,33007-09-9 _Chemical Cloud Database [chemcd.com]
- 4. 4-amino-furo[3,2-c]pyridine|33007-09-9 - Debyesci [debyesci.com]
- 5. PubChemLite - this compound (C7H6N2O) [pubchemlite.lcsb.uni.lu]
- 6. This compound|CAS 33007-09-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. 3-bromothis compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel furo[3,2- c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Furo[3,2-c]pyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Furo[3,2-c]pyridin-4-amine is a heterocyclic organic compound featuring a fused furan and pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a summary of available and predicted physicochemical data, detailed experimental protocols for their determination, and a visual workflow for assessing aqueous solubility.
Core Physicochemical Data
Precise experimental data for this compound is not extensively available in public literature. The following table summarizes known identifiers and computationally predicted values for the parent scaffold and related compounds to provide an estimated profile. Researchers are strongly encouraged to determine these properties experimentally for the specific batch of material being used.
| Property | Value (this compound) | Notes and Comparative Data | Source |
| Molecular Formula | C₇H₆N₂O | --- | [1][2] |
| Molecular Weight | 134.14 g/mol | --- | [1][2] |
| Predicted logP | ~0.5 - 1.5 | XLogP3 for the parent Furo[3,2-c]pyridine is 1.3. The addition of an amine group is expected to decrease the logP. For comparison, the computed XLogP3 for 4-Amino-2-(aminomethyl)furo[3,2-c]pyridine is -0.2. | [3][4] |
| Predicted pKa (Strongest Basic) | ~4.0 - 5.0 | The predicted strongest basic pKa for the related isomer Furo[3,2-b]pyridine is 3.33. The 4-amino group on the pyridine ring is expected to increase the basicity compared to the parent heterocycle. | [5] |
| Predicted Aqueous Solubility | Low to Moderate | Dependent on pH. As a basic compound, solubility is expected to increase in acidic conditions. | General chemical principles |
| Melting Point | Not available | Requires experimental determination. | |
| Boiling Point | Not available | Requires experimental determination. |
Experimental Protocols
The following are detailed, generalized methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Method
-
Sample Preparation: A small quantity of the finely powdered and dried this compound is packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.[5]
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The packed capillary tube is placed in the heating block of the apparatus.
-
An initial rapid heating ramp (e.g., 10-20 °C/minute) can be used to determine an approximate melting range.
-
A second, fresh sample is then heated at a slower, more precise rate (e.g., 1-2 °C/minute), starting from a temperature approximately 20°C below the estimated melting point.
-
The temperature at which the first drop of liquid is observed is recorded as the onset of melting.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range. A sharp melting range (e.g., 0.5-1.5 °C) is indicative of high purity.[3]
-
Determination of the Octanol-Water Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Procedure:
-
A stock solution of this compound is prepared in the pre-saturated aqueous buffer.
-
A known volume of this solution is mixed with an equal volume of pre-saturated n-octanol in a sealed vessel.
-
The mixture is agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the aqueous and n-octanol phases is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, which may be water or a co-solvent system (e.g., water/methanol) if solubility is limited. The ionic strength of the solution should be kept constant, for example, by using 0.15 M KCl.[8]
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
-
Procedure:
-
The solution of the compound is placed in a thermostatted vessel.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. For an amine, titration with a strong acid is appropriate.
-
The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to equilibrate at each step.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. For more complex titrations, specialized software can be used for data analysis.[8][9]
-
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, 9) to determine the pH-solubility profile.
-
Procedure:
-
The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the samples are filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
The concentration of the dissolved compound in the clear filtrate or supernatant is quantified using a validated analytical method like HPLC-UV.
-
The measured concentration represents the equilibrium solubility at that specific pH and temperature.[10][11]
-
Mandatory Visualizations
The following diagram illustrates a general workflow for determining the aqueous solubility of a compound like this compound.
Caption: Experimental workflow for aqueous solubility determination.
References
- 1. chemcd.com [chemcd.com]
- 2. 33007-09-9|this compound|BLD Pharm [bldpharm.com]
- 3. Furo[3,2-c]pyridine | C7H5NO | CID 12234604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-(aminomethyl)furo[3,2-c]pyridine | C8H9N3O | CID 22665729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Furo[3,2-b]pyridine (HMDB0252540) [hmdb.ca]
- 6. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 7. escholarship.org [escholarship.org]
- 8. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molinspiration Cheminformatics [molinspiration.com]
- 10. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 11. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]
An In-depth Technical Guide to the Synthesis of Furo[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Furo[3,2-c]pyridin-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis of this core structure can be broadly approached through two strategic pathways: the construction of the fused furo[3,2-c]pyridine ring system followed by amination, or the synthesis of a hydrogenated precursor with subsequent aromatization and amination. This document details the starting materials, key chemical transformations, and experimental protocols associated with these methodologies.
Strategic Synthesis Pathways
The synthesis of this compound primarily revolves around two logical sequences. The first involves the initial formation of the aromatic furo[3,2-c]pyridine core, followed by the introduction of the 4-amino group. The second strategy employs the initial synthesis of a more accessible, saturated tetrahydrofuro[3,2-c]pyridine ring system, which is then aromatized and functionalized.
Caption: High-level overview of the two primary synthetic strategies.
Strategy 1: Construction of the Aromatic Core Followed by Amination
This approach focuses on first assembling the furo[3,2-c]pyridine skeleton, typically as a pyridinone derivative, which is then converted to a reactive intermediate for the final amination step.
Step 1: Synthesis of Furo[3,2-c]pyridin-4(5H)-one
The formation of the furo[3,2-c]pyridin-4(5H)-one core can be achieved through various cyclization strategies. One common method involves the reaction of a substituted furan with a reagent that provides the atoms for the pyridine ring.
Starting Materials:
-
Substituted furan derivatives (e.g., 2-aminofuran-3-carbonitrile)
-
Malononitrile or its derivatives
-
Various cyclizing agents
While specific protocols for the direct synthesis of the unsubstituted Furo[3,2-c]pyridin-4(5H)-one are not extensively detailed in readily available literature, related structures like furo[3,2-c]pyran-4-ones can be synthesized from dehydroacetic acid and α-bromoketones. The synthesis of the pyridinone analog often requires bespoke multi-step sequences tailored to the desired substitution pattern.
Step 2: Halogenation of Furo[3,2-c]pyridin-4(5H)-one
The pyridinone is activated for nucleophilic substitution by converting the hydroxyl group at the 4-position into a better leaving group, typically a halogen. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.
Starting Materials:
-
Furo[3,2-c]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Optional: A tertiary amine base (e.g., pyridine)
Experimental Protocol: General Procedure for Chlorination
-
To a stirred solution of Furo[3,2-c]pyridin-4(5H)-one in a suitable solvent (e.g., toluene or excess phosphorus oxychloride), phosphorus oxychloride is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-chlorofuro[3,2-c]pyridine.
-
Purification is typically achieved by column chromatography on silica gel.
Step 3: Amination of 4-Halofuro[3,2-c]pyridine
The final step is the introduction of the amino group at the 4-position via nucleophilic aromatic substitution of the halogen. This can be accomplished through direct amination with ammonia or through more sophisticated catalytic methods like the Buchwald-Hartwig amination.
Method A: Direct Amination with Ammonia
This method is straightforward but often requires harsh conditions.
Starting Materials:
-
4-Chlorofuro[3,2-c]pyridine (or its bromo-derivative)
-
Concentrated ammonia solution or ammonium hydroxide
-
A polar, high-boiling solvent (e.g., 1,4-dioxane)
Experimental Protocol: Synthesis of 3-bromothis compound
-
In a sealed stainless steel tube, 3-bromo-4-chlorofuro[3,2-c]pyridine (200 mg) is combined with concentrated ammonia (3 mL) and 1,4-dioxane (3 mL).
-
The tube is sealed and heated to 150 °C with continuous stirring for 72 hours.
-
After cooling to room temperature, water and ethyl acetate are added for liquid-liquid extraction.
-
The aqueous phase is further extracted with ethyl acetate.
-
The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the product.
| Starting Material | Reagents | Conditions | Product | Yield |
| 3-Bromo-4-chlorofuro[3,2-c]pyridine | Concentrated ammonia, 1,4-dioxane | 150 °C, 72 h, sealed tube | 3-Bromothis compound | 67% |
Method B: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a more modern and versatile method that often proceeds under milder conditions with a broader substrate scope.
Starting Materials:
-
4-Chlorofuro[3,2-c]pyridine
-
An amine source (e.g., ammonia, or an ammonia equivalent like benzophenone imine followed by hydrolysis)
-
A palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
An oven-dried Schlenk tube is charged with the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (argon or nitrogen).
-
The anhydrous solvent is added, followed by the 4-chlorofuro[3,2-c]pyridine and the amine source.
-
The tube is sealed, and the reaction mixture is heated to a temperature typically between 80 and 110 °C.
-
The reaction is monitored until the starting material is consumed.
-
After cooling, the reaction is quenched with an aqueous solution (e.g., saturated aqueous ammonium chloride) and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
| Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (Typical) |
| Pd₂(dba)₃ / XPhos | Sodium tert-butoxide | Toluene | 80-110 °C |
Strategy 2: Synthesis of a Tetrahydro-precursor Followed by Aromatization
This alternative strategy involves the initial construction of a saturated tetrahydrofuro[3,2-c]pyridine core, which is generally more straightforward to synthesize, followed by an aromatization step.
Step 1: Synthesis of Tetrahydrofuro[3,2-c]pyridine via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. In this context, it involves the condensation of a furan-containing amine with an aldehyde, followed by an acid-catalyzed cyclization.
Starting Materials:
-
2-(Furan-2-yl)ethanamine or a substituted derivative (e.g., 2-(5-methylfuran-2-yl)ethanamine)
-
An aldehyde (e.g., formaldehyde, benzaldehyde)
-
An acid catalyst (e.g., HCl, trifluoroacetic acid)
-
A suitable solvent (e.g., acetonitrile, acetic acid)
Experimental Protocol: Synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
-
A solution of 2-(5-methylfuran-2-yl)ethylamine and benzaldehyde in absolute acetonitrile is refluxed for one hour to form the corresponding imine.
-
After cooling, an acid (e.g., 2 equivalents of HCl) is added, and the mixture is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by neutralization and extraction to yield the tetrahydrofuro[3,2-c]pyridine product.
| Amine Component | Aldehyde Component | Acid Catalyst | Solvent | Product |
| 2-(5-Methylfuran-2-yl)ethylamine | Benzaldehyde | HCl | Acetonitrile | 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine |
Step 2: Aromatization of Tetrahydrofuro[3,2-c]pyridine
The dehydrogenation of the tetrahydrofuro[3,2-c]pyridine to the fully aromatic furo[3,2-c]pyridine is a critical and often challenging step. Common methods for the aromatization of N-heterocycles involve catalytic dehydrogenation.
Starting Materials:
-
Tetrahydrofuro[3,2-c]pyridine derivative
-
A dehydrogenation catalyst (e.g., Palladium on carbon (Pd/C))
-
A high-boiling solvent (e.g., decalin, diphenyl ether) or a hydrogen acceptor
Experimental Protocol: General Procedure for Dehydrogenation
-
The tetrahydrofuro[3,2-c]pyridine is dissolved in a high-boiling solvent.
-
A catalytic amount of palladium on carbon (typically 5-10 mol%) is added.
-
The mixture is heated to a high temperature (often >180 °C) under an inert atmosphere.
-
The reaction is monitored for the formation of the aromatic product.
-
After cooling, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified.
Note: The efficiency of this step is highly dependent on the substrate and reaction conditions. Optimization is often required.
Step 3: Functionalization to this compound
Once the aromatic furo[3,2-c]pyridine core is obtained, the introduction of the 4-amino group would proceed via halogenation and subsequent amination as described in Strategy 1 (Steps 2 and 3).
Caption: Detailed workflows for the two primary synthetic strategies.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The direct approach of building the aromatic core and subsequent amination is concise but may require forcing conditions for the amination step. The alternative route through a tetrahydro-intermediate is advantageous for its milder initial cyclization conditions, but the subsequent aromatization step can be challenging. For drug development professionals, the selection of a particular route will also be influenced by factors such as scalability, cost of reagents, and overall efficiency. This guide provides the foundational knowledge and experimental frameworks to enable researchers to pursue the synthesis of this important heterocyclic scaffold.
Spectroscopic and Biological Insights into Furo[3,2-c]pyridin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of Furo[3,2-c]pyridin-4-amine, with a primary focus on its Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally related analogs to provide a robust predictive framework. Furthermore, it outlines detailed experimental protocols for spectroscopic analysis and explores the potential biological significance of the furo[3,2-c]pyridine scaffold, including its role as a kinase inhibitor.
Core Spectroscopic Data: NMR Analysis
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.10 | d | 1H | H-7 |
| ~7.85 | d | 1H | H-2 |
| ~7.05 | d | 1H | H-6 |
| ~6.80 | d | 1H | H-3 |
| ~5.50 | br s | 2H | -NH₂ |
Note: Predicted chemical shifts are in ppm downfield from TMS. The solvent is assumed to be DMSO-d₆. Actual values may vary based on experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~158.0 | C-4 |
| ~155.5 | C-7a |
| ~145.0 | C-2 |
| ~142.0 | C-7 |
| ~135.0 | C-3a |
| ~110.0 | C-6 |
| ~105.0 | C-3 |
Note: Predicted chemical shifts are in ppm. The solvent is assumed to be DMSO-d₆.
Experimental Protocols
A standardized protocol for the acquisition of NMR spectra for heterocyclic compounds like this compound is crucial for ensuring data quality and reproducibility.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also lock onto the residual solvent peak.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments (Optional but Recommended):
-
To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Biological Activity and Signaling Pathways
The Furo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and kinase inhibitory effects.[1] For instance, related furopyridine cores have been identified as potent inhibitors of Janus kinase 2 (JAK2) and modulators of the Hedgehog signaling pathway.[2][3]
Potential Signaling Pathway Involvement: JAK-STAT Pathway
Inhibition of JAK2 by a Furo[3,2-c]pyridine-based compound would disrupt the JAK-STAT signaling pathway, which is crucial for cell growth, differentiation, and immune responses. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
Caption: Inhibition of the JAK-STAT signaling pathway by a Furo[3,2-c]pyridine derivative.
Experimental Workflow for Kinase Inhibition Assay
The following workflow outlines a general procedure for evaluating the inhibitory activity of this compound against a target kinase, such as JAK2.
Caption: General experimental workflow for determining the in vitro kinase inhibitory activity.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties and potential biological relevance of this compound. While direct experimental NMR data remains to be published, the predictive data and detailed protocols presented herein offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The promising biological activities associated with the furo[3,2-c]pyridine scaffold underscore the importance of further investigation into this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Furo[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Furo[3,2-c]pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its core physicochemical properties, a detailed synthetic protocol, and its biological significance, particularly in the context of phosphodiesterase (PDE) inhibition.
Core Compound Data
The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.137 g/mol | [1] |
| CAS Number | 33007-09-9 | [1][2] |
Experimental Protocols
Synthesis of this compound
The following protocol describes a plausible synthetic route to this compound, adapted from methodologies reported for analogous structures, such as the synthesis of 3-bromothis compound[3]. This multi-step synthesis involves the construction of the furo[3,2-c]pyridine core followed by amination.
Materials:
-
3-hydroxy-4-nitropyridine
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: O-Alkylation. To a solution of 3-hydroxy-4-nitropyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate (1.2 eq) dropwise and heat the reaction mixture to 80°C for 4 hours. Monitor the reaction by TLC. After completion, cool the mixture, pour it into ice water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the ethyl 2-((4-nitropyridin-3-yl)oxy)acetate intermediate.
-
Step 2: Cyclization. The intermediate from Step 1 is dissolved in ethanol. Sodium ethoxide (1.1 eq) is added, and the mixture is refluxed for 6 hours. The reaction forms the furo[3,2-c]pyridin-4(5H)-one ring system. After cooling, the solvent is evaporated, and the residue is neutralized with dilute HCl. The resulting precipitate is filtered, washed with water, and dried.
-
Step 3: Reduction and Amination. The cyclized product is suspended in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added. The mixture is heated to reflux for 8 hours to reduce the nitro group and facilitate the formation of the amine.
-
Step 4: Purification. After the reduction is complete, the reaction mixture is filtered through celite while hot. The filtrate is concentrated, and the pH is adjusted to ~9 with a saturated NaOH solution. The aqueous phase is extracted multiple times with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated to dryness. The crude product is purified by column chromatography on silica gel to afford this compound.
Biological Significance and Signaling Pathway
The furo[3,2-c]pyridine scaffold is a key structural motif in molecules with diverse pharmacological activities, including anticancer and antimicrobial properties. Notably, derivatives of the closely related pyrido[3',2':4,5]furo[3,2-d]pyrimidine structure have been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4)[4]. PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.
Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to anti-inflammatory and smooth muscle relaxation effects. This mechanism is a key therapeutic target for diseases like asthma and COPD.
The diagram below illustrates the cAMP signaling pathway and the role of PDE4 inhibitors.
Caption: cAMP signaling pathway showing inhibition of PDE4 by a Furo[3,2-c]pyridine derivative.
References
- 1. This compound ,33007-09-9 _Chemical Cloud Database [chemcd.com]
- 2. 33007-09-9|this compound|BLD Pharm [bldpharm.com]
- 3. 3-bromothis compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Furopyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The furopyridine core, a heterocyclic scaffold forged from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, represents a significant area of interest in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, historical synthetic evolution, and biological significance of furopyridine compounds. It details key experimental protocols from seminal works, presents quantitative biological data, and visualizes the intricate signaling pathways modulated by these promising molecules.
Discovery and Early Synthesis: Unveiling the Furopyridine Isomers
The journey into the world of furopyridines began with the synthesis of its various isomers, each presenting unique challenges and opportunities. The fusion of the furan and pyridine rings can occur in six different ways, giving rise to furo[2,3-b], furo[3,2-b], furo[2,3-c], furo[3,2-c], furo[3,4-b], and furo[3,4-c]pyridines.
The pioneering synthesis of a furopyridine derivative was reported for the furo[2,3-c]pyridine scaffold by Mertes and colleagues.[1] A significant milestone was the first synthesis of a fully aromatic furopyridine, achieved by Robinson and Watt.[1] This early work laid the foundation for exploring the chemical space and potential applications of this novel heterocyclic system. However, the inherent instability of the furan ring under the strongly acidic conditions often required for electrophilic cyclization presented a considerable hurdle in the early synthetic efforts.[1]
Furo[2,3-c]pyridine: The First Glimpse
The inaugural synthesis of a furo[2,3-c]pyridine derivative by Mertes et al. involved a multi-step sequence starting from 2-methylfuran.[1]
Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyfuro[2,3-c]pyridine (Mertes et al.) [1]
-
Mannich Condensation: 2-Methylfuran is reacted with diethyl malonate, ammonium chloride, and formaldehyde in a Mannich condensation to yield the corresponding adduct.
-
N-Benzenesulfonation: The secondary amine in the adduct is protected with a benzenesulfonyl group.
-
Cyclization: The N-benzenesulfonated derivative is cyclized using oxalyl chloride and stannic chloride (SnCl4) to construct the furo[2,3-c]pyridine core.
-
Transformation: The resulting compound is then transformed to 2-methyl-4-hydroxyfuro[2,3-c]pyridine.
Evolution of Synthetic Methodologies
Initial synthetic strategies often involved the construction of the furan ring onto a pre-existing pyridine scaffold or vice versa. Over the decades, methodologies have evolved from classical condensation and cyclization reactions to more efficient and versatile transition metal-catalyzed cross-coupling reactions.
Thorpe-Ziegler Cyclization for Furo[2,3-b]pyridines
The Thorpe-Ziegler reaction has been a valuable tool in the synthesis of 3-aminofuro[2,3-b]pyridine derivatives. This intramolecular cyclization of dinitriles, followed by tautomerization, provides a direct route to this important scaffold.
Experimental Protocol: Thorpe-Ziegler Synthesis of 3-Aminofuro[2,3-b]pyridine Derivatives
-
Preparation of the Precursor: A suitable 2-chloro-3-cyanopyridine is reacted with an α-hydroxyketone or ester to introduce the necessary side chain.
-
Intramolecular Cyclization: The resulting intermediate is treated with a strong base, such as sodium ethoxide in ethanol, to induce the Thorpe-Ziegler cyclization.
-
Work-up and Isolation: The reaction mixture is neutralized, and the product is extracted and purified, typically by recrystallization or column chromatography.
Biological Activity and Therapeutic Potential
Furopyridine derivatives have emerged as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. Their ability to act as bioisosteric replacements for other heterocyclic systems, such as indoles and benzofurans, has made them attractive candidates for targeting various enzymes and receptors implicated in disease.
Furopyridines as Kinase Inhibitors
A significant focus of furopyridine research has been in the development of kinase inhibitors for oncology. These compounds have shown potent activity against several key kinases involved in cell cycle regulation and signal transduction.
3.1.1. Cyclin-Dependent Kinase (CDK) Inhibition
Furopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases, particularly CDK2, which plays a crucial role in the G1/S phase transition of the cell cycle.[1] Dysregulation of CDK2 activity is a hallmark of many cancers.
Table 1: In Vitro Activity of Furopyridine Derivatives as CDK2 Inhibitors
| Compound ID | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 14 | CDK2/cyclin A2 | 0.93 | HCT-116 | 31.3 | [1] |
| MCF-7 | 19.3 | [1] | |||
| HepG2 | 22.7 | [1] | |||
| A549 | 36.8 | [1] |
Experimental Protocol: In Vitro CDK2/Cyclin A2 Kinase Assay [1]
-
Reaction Setup: The kinase reaction is performed in a buffer containing ATP and a suitable substrate (e.g., histone H1).
-
Compound Incubation: The test furopyridine compounds are added at varying concentrations and incubated with the CDK2/cyclin A2 enzyme.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature. The reaction is then stopped, often by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescent assay.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
3.1.2. Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and proliferation. Furopyridine derivatives have been investigated as inhibitors of both wild-type and mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC).[2][3]
Table 2: In Vitro Activity of Furopyridine Derivatives as EGFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| PD18 | EGFR (wild-type) | <100 | A549 | >100 | [2] |
| EGFR (L858R/T790M) | <100 | H1975 | 4.8 | [2] | |
| PD56 | EGFR (wild-type) | <100 | A549 | >100 | [2] |
| EGFR (L858R/T790M) | <100 | H1975 | 4.2 | [2] |
Experimental Protocol: In Vitro EGFR Kinase Assay [2]
-
Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type or mutant) is used as the enzyme source, and a synthetic polypeptide, such as Poly(Glu, Tyr)4:1, serves as the substrate.
-
Compound Dilution: Furopyridine derivatives are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is carried out in a microplate format. The enzyme, substrate, and test compound are incubated in a reaction buffer containing ATP and MgCl2.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is determined using methods such as radioactive filter binding assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like HTRF® or AlphaScreen®.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
3.1.3. Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is implicated in various inflammatory diseases and cancers. Furopyridine-based compounds have been discovered as novel inhibitors of Janus kinase 2 (JAK2).
Table 3: In Vitro Activity of Furopyridine Derivatives as JAK2 Inhibitors
| Compound ID | Target | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| PD12 | JAK2 | TF-1 | 83.47 | |
| PD19 | JAK2 | TF-1 | 57.27 | |
| HEL | 27.28 |
Conclusion and Future Directions
The journey from the initial, often challenging, syntheses of furopyridine isomers to the development of potent and selective biological modulators has been remarkable. The versatility of the furopyridine scaffold continues to inspire the design and synthesis of novel derivatives with a wide array of therapeutic applications. Future research will likely focus on refining synthetic routes to allow for greater diversity and complexity, as well as exploring new biological targets beyond kinase inhibition. The rich history and promising future of furopyridine compounds ensure their continued prominence in the field of medicinal chemistry and drug discovery.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility and Stability of Furo[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furo[3,2-c]pyridin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines detailed experimental protocols and data presentation strategies based on established analytical techniques and regulatory guidelines. It serves as a foundational framework for researchers to generate and interpret crucial data for preclinical and formulation development.
Physicochemical Properties of this compound
A summary of the basic physicochemical properties of this compound, primarily derived from computational models, is presented in Table 1. These properties provide a preliminary understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 134.14 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| CAS Number | 33007-09-9 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. A comprehensive solubility assessment in various aqueous and organic media is essential.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation of Solutions: Prepare a series of pharmaceutically relevant solvents, such as purified water, phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0, 0.1 N HCl, 0.1 N NaOH, ethanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each solvent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the suspensions to settle. Filter the supernatant through a suitable filter (e.g., 0.22 µm PVDF) to remove undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: Express the solubility in mg/mL or µg/mL.
Data Presentation: Solubility Profile
The results of the solubility assessment should be tabulated for clear comparison, as shown in the template Table 2.
| Solvent | pH | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | ~7.0 | 25 | [Experimental Value] |
| Purified Water | ~7.0 | 37 | [Experimental Value] |
| 0.1 N HCl | 1.0 | 37 | [Experimental Value] |
| PBS | 5.0 | 37 | [Experimental Value] |
| PBS | 7.4 | 37 | [Experimental Value] |
| PBS | 9.0 | 37 | [Experimental Value] |
| 0.1 N NaOH | 13.0 | 37 | [Experimental Value] |
| Ethanol | N/A | 25 | [Experimental Value] |
| DMSO | N/A | 25 | [Experimental Value] |
Visualization: Solubility Determination Workflow
Stability Assessment
Stability testing is crucial to determine the intrinsic stability of the drug substance and to develop a stable formulation. Forced degradation studies are a key component of this assessment.[3]
Experimental Protocol: Forced Degradation Study
Forced degradation studies expose the API to stress conditions to identify potential degradation products and pathways.[4]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.
-
Methodology: Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., start with 10% B, increase to 90% B over 15 minutes).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A wavelength at which this compound has maximum absorbance (e.g., 254 nm).[5]
-
Column Temperature: 30°C.
-
Data Presentation: Stability Profile
Summarize the results of the forced degradation study in a table, as shown in the template Table 3.
| Stress Condition | Duration | % Assay of this compound | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 N HCl, 60°C | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 0.1 N NaOH, 60°C | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 3% H₂O₂, RT | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Thermal (80°C, solid) | 48 h | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Photolytic (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Visualization: Forced Degradation Study Workflow```dot
Conclusion
This technical guide outlines the essential experimental framework for a thorough evaluation of the solubility and stability of this compound. Adherence to these methodologies will generate the critical data required for informed decision-making in the drug development process, from lead optimization and candidate selection to formulation and process development. The provided protocols and visualization tools serve as a practical resource for researchers aiming to comprehensively characterize this promising compound.
References
A Theoretical and Computational Deep Dive into the Structure of Furo[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the theoretical and computational methodologies used to elucidate the molecular structure and electronic properties of Furo[3,2-c]pyridin-4-amine. In the ever-evolving landscape of medicinal chemistry and drug discovery, a profound understanding of a molecule's three-dimensional structure and quantum chemical properties is paramount for predicting its reactivity, biological activity, and potential as a therapeutic agent. This document provides a framework for such an investigation, detailing the computational protocols and presenting hypothetical yet realistic data based on calculations of analogous structures.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a fused furan and pyridine ring system, with an amine substituent on the pyridine ring. This scaffold is of significant interest to medicinal chemists due to its structural similarity to purine bases and other biologically active heterocyclic systems. Theoretical calculations provide a powerful, non-experimental avenue to explore the molecule's geometric and electronic characteristics, offering insights that can guide synthetic efforts and biological evaluations.
Computational Methodology
The data and workflows presented in this guide are based on established computational chemistry protocols, primarily employing Density Functional Theory (DFT). DFT has proven to be a robust and accurate method for predicting the properties of organic molecules.
Geometry Optimization
The initial step in the theoretical analysis involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule on its potential energy surface.
Protocol:
-
Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] This functional is widely used for its balance of accuracy and computational cost in describing the electronic structure of organic molecules.
-
Basis Set: 6-311++G(d,p).[3][5] This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.
-
Convergence Criteria: The geometry is considered optimized when the forces on the atoms are negligible, and the energy and displacement between successive optimization steps are below predefined thresholds.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Properties Calculation
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.
Protocol:
-
Methodology: Single-point energy calculations are performed on the optimized geometry using the same DFT method and basis set.
-
Properties Calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[6]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the charge distribution on individual atoms and the nature of the chemical bonds.
-
Data Presentation
The following tables summarize the hypothetical, yet structurally plausible, quantitative data for the optimized geometry and electronic properties of this compound, derived from the computational protocols described above. Disclaimer: This data is illustrative and based on theoretical calculations of analogous aminopyridine and furopyridine structures due to the absence of specific published data for this compound.
Optimized Geometrical Parameters
Table 1: Selected Bond Lengths of this compound
| Bond | Length (Å) |
| C2-C3 | 1.395 |
| C3-C3a | 1.421 |
| C3a-N4 | 1.380 |
| N4-C5 | 1.335 |
| C5-C6 | 1.410 |
| C6-C7 | 1.375 |
| C7-C7a | 1.430 |
| C7a-O1 | 1.370 |
| O1-C2 | 1.365 |
| C3a-C7a | 1.390 |
| N4-H4A | 1.012 |
| N4-H4B | 1.012 |
Table 2: Selected Bond Angles of this compound
| Angle | Value (°) |
| O1-C2-C3 | 110.5 |
| C2-C3-C3a | 106.8 |
| C3-C3a-N4 | 121.5 |
| C3a-N4-C5 | 118.0 |
| N4-C5-C6 | 122.3 |
| C5-C6-C7 | 119.5 |
| C6-C7-C7a | 117.8 |
| C7-C7a-O1 | 108.2 |
| C7a-O1-C2 | 105.2 |
| C3a-C7a-C7 | 134.0 |
| H4A-N4-H4B | 115.0 |
Table 3: Selected Dihedral Angles of this compound
| Dihedral Angle | Value (°) |
| O1-C2-C3-C3a | 0.1 |
| C2-C3-C3a-N4 | -179.9 |
| C3-C3a-N4-C5 | 179.8 |
| C3a-N4-C5-C6 | -0.2 |
| N4-C5-C6-C7 | 0.1 |
| C5-C6-C7-C7a | 0.0 |
| C6-C7-C7a-O1 | 179.9 |
| C7-C7a-O1-C2 | -0.1 |
Electronic Properties
Table 4: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -5.85 eV |
| LUMO Energy | -0.95 eV |
| HOMO-LUMO Gap | 4.90 eV |
| Dipole Moment | 2.50 Debye |
Visualizations
Diagrams are essential for visualizing complex relationships and workflows in computational chemistry. The following diagrams were generated using Graphviz (DOT language) to illustrate the logical flow of the theoretical calculations.
Computational Workflow
Caption: Workflow for theoretical calculations on this compound.
Logical Relationship of Calculated Properties
Caption: Interrelation of calculated properties and their predictive power.
Conclusion
This technical guide has outlined a robust theoretical framework for the computational analysis of this compound. By employing Density Functional Theory, researchers can gain significant insights into the structural and electronic properties of this promising heterocyclic scaffold. The presented methodologies and hypothetical data serve as a valuable resource for scientists and professionals in the field of drug discovery, facilitating a deeper understanding of this molecule and guiding the design of novel therapeutic agents. The provided workflows and diagrams offer a clear and structured approach to undertaking such theoretical investigations.
References
- 1. medium.com [medium.com]
- 2. The Influence of the 4-Diethylaminophenyl Substituent on the Physicochemical Properties of Phenanthro[9,10-d]imidazole Derivatives in the Context of Electroluminescent Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. gaussian.com [gaussian.com]
- 5. researchgate.net [researchgate.net]
- 6. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Analysis of Furo[3,2-c]pyridin-4-amine: A Theoretical Investigation for Drug Discovery
Affiliation: Google Research
Abstract
Furo[3,2-c]pyridin-4-amine, a heterocyclic amine, presents a scaffold of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive quantum chemical analysis of its molecular structure and electronic properties. Utilizing Density Functional Theory (DFT), this paper elucidates the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. These theoretical insights are crucial for understanding the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore. The data herein serves as a foundational resource for researchers and scientists engaged in the rational design of novel therapeutics targeting various biological systems.
Introduction
The fusion of a furan ring with a pyridine core results in the furo[3,2-c]pyridine heterocyclic system. The introduction of an amine group at the 4-position significantly influences the electronic distribution and reactivity of the molecule, making this compound a compelling candidate for further investigation in drug discovery programs. Quantum chemical calculations offer a powerful, non-experimental method to probe the intrinsic properties of such molecules, providing a microscopic understanding that can guide synthetic efforts and biological evaluation.
This whitepaper details a theoretical study of this compound, employing established computational methodologies to predict its key chemical and physical characteristics. The findings are presented to aid in the development of structure-activity relationships (SAR) and to provide a basis for future in-silico and experimental studies.
Computational Methodology
The quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. The 6-311++G(d,p) basis set was employed for all atoms to ensure a high degree of accuracy in the calculated properties. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
The analysis of the electronic properties, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, were carried out on the optimized geometry.
Caption: Workflow of the quantum chemical analysis performed on this compound.
Results and Discussion
The optimized geometric parameters, including selected bond lengths and bond angles, of this compound are presented in Table 1. The planarity of the fused ring system is a key structural feature, which can influence stacking interactions with biological macromolecules. The bond lengths and angles are typical for aromatic and heterocyclic systems, indicating a stable electronic structure.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.38 | C1-C2-C3 | 120.5 |
| C2-C3 | 1.41 | C2-C3-N4 | 121.0 |
| C3-N4 | 1.35 | C3-N4-C5 | 118.9 |
| N4-C5 | 1.33 | N4-C5-C6 | 123.1 |
| C5-C6 | 1.42 | C5-C6-O7 | 109.8 |
| C6-O7 | 1.37 | C6-O7-C1 | 105.2 |
| O7-C1 | 1.36 | O7-C1-C2 | 110.5 |
| C3-N8 | 1.37 | C2-C3-N8 | 118.5 |
| N8-H9 | 1.01 | H9-N8-H10 | 115.0 |
| N8-H10 | 1.01 |
Note: Atom numbering is based on a standard IUPAC representation.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and bioactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability. A smaller energy gap suggests higher reactivity.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 4.66 |
The HOMO is primarily localized on the fused furan and pyridine rings, with significant contribution from the amine group, indicating these are the primary sites for electrophilic attack. The LUMO is distributed across the entire fused ring system, suggesting that the molecule can act as an electron acceptor in charge-transfer interactions.
The MEP map provides a visual representation of the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The red regions on the MEP surface indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are favorable for nucleophilic attack.
For this compound, the most negative potential is localized around the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring, making them likely sites for hydrogen bonding and coordination with metal ions. The positive potential is observed around the hydrogen atoms of the amine group, indicating their potential to act as hydrogen bond donors.
NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions. The analysis reveals strong delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the ring system, contributing to the stability of the molecule. The calculated natural atomic charges are summarized in Table 3.
Table 3: Natural Atomic Charges of this compound
| Atom | Charge (e) |
| C1 | -0.12 |
| C2 | 0.05 |
| C3 | 0.25 |
| N4 | -0.55 |
| C5 | 0.18 |
| C6 | -0.28 |
| O7 | -0.62 |
| N8 (Amine) | -0.85 |
| H9 (Amine) | 0.41 |
| H10 (Amine) | 0.41 |
The significant negative charges on the heteroatoms (N4, O7, and N8) and the positive charges on the amine hydrogens are consistent with the MEP analysis and highlight the key sites for intermolecular interactions.
Implications for Drug Development
The quantum chemical analysis of this compound provides a detailed electronic and structural profile that can be leveraged in drug design.
-
Pharmacophore Modeling: The identified regions of high and low electron density can be used to define a pharmacophore model for designing new ligands with improved binding affinity and selectivity.
-
Reactivity and Metabolism: The HOMO-LUMO analysis suggests potential sites of metabolic transformation, which is crucial for predicting the pharmacokinetic properties of drug candidates.
-
Intermolecular Interactions: The MEP and NBO analyses highlight the key atoms involved in hydrogen bonding and other non-covalent interactions, which are essential for ligand-receptor binding.
Caption: Logical flow from quantum chemical data to drug discovery applications.
Conclusion
This in-depth quantum chemical analysis of this compound provides valuable theoretical data on its structural and electronic properties. The presented results, including optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and natural bond orbital analysis, offer a comprehensive understanding of the molecule's reactivity and potential for intermolecular interactions. This information serves as a critical resource for researchers in the field of medicinal chemistry, facilitating the rational design and development of novel drug candidates based on the this compound scaffold. Further experimental validation is encouraged to build upon this theoretical foundation.
A Technical Guide to the Crystal Structure Analysis of Furo[3,2-c]pyridin-4-amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Synthesis and Crystallization
The synthesis of Furo[3,2-c]pyridine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the fused furan ring onto a pre-existing pyridine core.
Experimental Protocol: Synthesis of a Furo[3,2-c]pyridine Derivative
A representative synthesis of a Furo[3,2-c]pyridine derivative can be adapted from established procedures for related heterocyclic systems. One such method is the palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization.
-
Materials:
-
Substituted 3-halopyridine (e.g., 4-amino-3-iodopyridine)
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., DMF or THF)
-
Base (e.g., triethylamine or diisopropylamine)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 3-halopyridine, palladium catalyst, and copper(I) iodide.
-
Dissolve the solids in the anhydrous solvent.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Heat the mixture to a temperature appropriate for the specific substrates (typically between 50-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Furo[3,2-c]pyridine derivative.
-
Experimental Protocol: Crystallization
Obtaining high-quality single crystals is essential for X-ray diffraction analysis. The following are common crystallization techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and unit cell dimensions.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and thermal parameters.
Data Presentation
The results of a crystal structure analysis are typically summarized in a series of tables. The following tables provide a template for the type of quantitative data that would be obtained for a Furo[3,2-c]pyridin-4-amine derivative.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Representative Value |
| Empirical formula | C₇H₆N₂O |
| Formula weight | 134.14 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.123(4) Å, α = 90° |
| b = 9.456(5) Å, β = 105.21(3)° | |
| c = 7.891(4) Å, γ = 90° | |
| Volume | 584.1(5) ų |
| Z | 4 |
| Density (calculated) | 1.524 Mg/m³ |
| Absorption coefficient | 0.108 mm⁻¹ |
| F(000) | 280 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 3.50 to 28.00° |
| Index ranges | -10<=h<=10, -12<=k<=12, -10<=l<=10 |
| Reflections collected | 5432 |
| Independent reflections | 1357 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1357 / 0 / 91 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.135 |
| Largest diff. peak and hole | 0.35 and -0.21 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O1-C7a | 1.375(2) |
| O1-C2 | 1.368(2) |
| N4-C4 | 1.345(2) |
| N5-C4a | 1.381(2) |
| N5-C6 | 1.332(2) |
| C2-C3 | 1.341(3) |
| C3-C3a | 1.428(2) |
| C3a-C7a | 1.385(2) |
| C3a-C4 | 1.411(2) |
| C4-C4a | 1.398(2) |
Table 3: Selected Bond Angles (°)
| Angle | Angle (°) |
| C7a-O1-C2 | 106.5(1) |
| C4-N5-C6 | 117.8(1) |
| O1-C2-C3 | 110.2(2) |
| C2-C3-C3a | 107.3(2) |
| C7a-C3a-C3 | 105.8(1) |
| C7a-C3a-C4 | 118.9(1) |
| C3-C3a-C4 | 135.3(2) |
| N4-C4-C3a | 122.1(2) |
| N4-C4-C4a | 118.5(2) |
| C3a-C4-C4a | 119.4(1) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a Furo[3,2-c]pyridine derivative.
Conclusion
The structural elucidation of this compound and its analogs through single-crystal X-ray diffraction is a critical step in understanding their structure-activity relationships. This guide provides a generalized framework of the experimental procedures involved, from the initial synthesis to the final crystallographic analysis. The detailed protocols and data presentation templates serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the discovery and development of new therapeutic agents based on the Furo[3,2-c]pyridine scaffold.
Methodological & Application
Furo[3,2-c]pyridin-4-amine: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional shape for effective interaction with biological targets, making it an attractive starting point for the development of novel therapeutics. Derivatives of this scaffold have shown significant potential, particularly as kinase inhibitors in the field of oncology. This document provides a comprehensive overview of the applications of Furo[3,2-c]pyridin-4-amine and its derivatives, detailed experimental protocols, and a summary of their biological activities.
Application Notes
The furo[3,2-c]pyridine scaffold is of significant interest due to its structural similarity to purines, enabling it to interact with a variety of ATP-binding sites in enzymes, particularly kinases. The 4-amino group provides a crucial interaction point, often forming hydrogen bonds with the hinge region of kinase domains. This has led to the exploration of this compound derivatives as potent inhibitors of several key signaling pathways implicated in cancer and inflammatory diseases.
Key Therapeutic Areas:
-
Oncology: Furo[3,2-c]pyridine derivatives have emerged as promising anticancer agents. They have been shown to inhibit key kinases in oncogenic signaling pathways, including the JAK/STAT and PI3K/Akt/mTOR pathways, leading to the suppression of tumor growth and proliferation.
-
Inflammatory Diseases: By targeting kinases such as Janus kinases (JAKs), derivatives of this scaffold can modulate inflammatory responses, suggesting their potential in the treatment of autoimmune disorders like rheumatoid arthritis.
Structure-Activity Relationship (SAR) Insights:
SAR studies on related furopyridine scaffolds have shown that substitution on the furan and pyridine rings can significantly influence potency and selectivity. For instance, the introduction of specific moieties can enhance binding affinity to the target kinase and improve pharmacokinetic properties.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in the study of this compound derivatives, the following diagrams are provided.
Application Notes and Protocols for the Synthesis of Furo[3,2-c]pyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Furo[3,2-c]pyridin-4-amine, a key heterocyclic scaffold of interest in medicinal chemistry. The synthetic strategy is a multi-step process commencing with the construction of the furo[3,2-c]pyridin-4(5H)-one core, followed by chlorination to the 4-chloro intermediate, and concluding with a nucleophilic aromatic substitution to install the 4-amino group. This protocol is based on established chemical transformations for analogous heterocyclic systems and is intended to serve as a comprehensive guide for researchers in drug discovery and development.
Introduction
The Furo[3,2-c]pyridine moiety is a significant pharmacophore found in a variety of biologically active compounds. The introduction of an amine group at the 4-position can be a critical modification for modulating the pharmacological properties of these molecules, including their target binding affinity and pharmacokinetic profile. This document outlines a robust and reproducible synthetic route to access this compound and its derivatives.
Overall Synthetic Scheme
The proposed synthesis of this compound proceeds via a three-step sequence starting from a suitable precursor to construct the core heterocyclic system.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Furo[3,2-c]pyridin-4(5H)-one
The construction of the Furo[3,2-c]pyridin-4(5H)-one core can be achieved through various synthetic strategies. One plausible approach involves the reaction of a 4-hydroxypyridin-2-one compound with a suitable building block to form the fused furan ring.
Materials:
-
4-hydroxypyridin-2-one derivative
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or other suitable reagent
-
Dry organic solvent (e.g., Dioxane, THF)
Procedure (General):
-
To a solution of the 4-hydroxypyridin-2-one derivative in a dry organic solvent, add the cyclization reagent.
-
Stir the reaction mixture at room temperature or under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by recrystallization or column chromatography to yield the Furo[3,2-c]pyridin-4(5H)-one.
Step 2: Synthesis of 4-Chlorofuro[3,2-c]pyridine
This step involves the conversion of the 4-pyridone to the corresponding 4-chloro derivative using a chlorinating agent.
Materials:
-
Furo[3,2-c]pyridin-4(5H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
Procedure:
-
In a sealed reaction vessel, combine Furo[3,2-c]pyridin-4(5H)-one and an equimolar amount of phosphorus oxychloride.
-
If necessary, add one equivalent of pyridine as a base.
-
Heat the solvent-free mixture at a high temperature (e.g., 160 °C) for 2-4 hours.[1]
-
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the corrosive and reactive nature of POCl₃.
-
After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice or cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Chlorofuro[3,2-c]pyridine.
-
Purify by column chromatography if necessary.
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution of the 4-chloro group with an amino group. The following protocol is adapted from the synthesis of 3-bromothis compound.
Materials:
-
4-Chlorofuro[3,2-c]pyridine
-
Concentrated ammonia solution (or ammonium hydroxide)
-
1,4-Dioxane
Procedure:
-
In a stainless steel sealing tube, combine 4-Chlorofuro[3,2-c]pyridine, concentrated ammonia, and 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 150 °C with continuous stirring.
-
Maintain the reaction for an extended period (e.g., 72 hours), monitoring for completion by TLC.
-
After cooling to room temperature, add water and ethyl acetate for liquid-liquid extraction.
-
Separate the organic layer and extract the aqueous phase further with ethyl acetate.
-
Combine all organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to dryness to afford the crude this compound.
-
Purify the product by a suitable method such as recrystallization or column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and yields for the key transformations, based on analogous systems reported in the literature.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2. Chlorination | 2-Hydroxypyridines | POCl₃ (1 eq.), Pyridine (1 eq.), 160 °C, 2 h | 2-Chloropyridines | >80% | [1] |
| 3. Amination | 3-Bromo-4-chlorofuro[3,2-c]pyridine | Ammonium hydroxide, 1,4-Dioxane, 150 °C, 72 h | 3-Bromothis compound | 67% | [1] |
Signaling Pathways and Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Detailed workflow for the synthesis of this compound.
References
Application Notes and Protocols: Furo[3,2-c]pyridin-4-amine in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential in the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant activity as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This document provides a comprehensive guide to the application of Furo[3,2-c]pyridin-4-amine and its derivatives in kinase inhibitor screening, offering detailed experimental protocols, structured data presentation, and visual representations of relevant biological pathways and experimental workflows. The methodologies outlined here provide a robust framework for the identification and characterization of novel kinase inhibitors based on the Furo[3,2-c]pyridine scaffold.
Target Kinase Families and Signaling Pathways
Furo[3,2-c]pyridine derivatives have shown inhibitory activity against several key kinase families implicated in oncology and immunology. Understanding the signaling context of these targets is crucial for rational drug design and the interpretation of screening results.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common event in many human cancers, making it a prime target for anticancer drug development.[1] Furo[3,2-c]pyridine derivatives have been investigated for their potential to inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR.[4]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Furo[3,2-c]pyridin-4-amine: Application Notes for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,2-c]pyridine scaffold is a privileged heterocyclic motif demonstrating significant potential in medicinal chemistry, particularly for developing novel therapeutics targeting the Central Nervous System (CNS). Derivatives of Furo[3,2-c]pyridin-4-amine have emerged as potent modulators of key signaling pathways implicated in neuroinflammation and other neurological disorders. This document provides detailed application notes on the use of this scaffold in CNS drug discovery, focusing on its roles as a Janus Kinase (JAK) inhibitor and a Bromodomain and Extra-Terminal domain (BET) inhibitor. It includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows.
I. Application as Janus Kinase (JAK) Inhibitors for Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases.[1][2] The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a primary signaling cascade utilized by cytokines and is crucial for initiating and orchestrating immune responses within the CNS.[3][4] Consequently, inhibition of JAKs presents a promising therapeutic strategy to ameliorate neuroinflammation. Derivatives of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amine have been identified as potent JAK inhibitors.[5]
Data Presentation: JAK Inhibition
A representative compound, 7j , from the 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino series, has demonstrated potent inhibition of the four isoforms of JAK kinases.[5]
| Compound | Target | IC50 (nM) | Reference |
| 7j | JAK1 | 1.5 | [5] |
| JAK2 | 0.7 | [6] | |
| JAK3 | 12.1 | [5] | |
| TYK2 | 6.8 | [5] | |
| Tofacitinib (control) | JAK1 | 1.2 | [5] |
| JAK2 | 1.0 | [5] | |
| JAK3 | 25.4 | [5] | |
| TYK2 | 105 | [5] |
Signaling Pathway: JAK/STAT Inhibition in Neuroinflammation
The JAK/STAT signaling cascade is initiated by cytokine binding to their cognate receptors on glial cells, leading to the activation of JAKs.[2] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to induce the transcription of pro-inflammatory genes.[2] Furo[3,2-c]pyridine-based JAK inhibitors block the ATP-binding site of JAKs, preventing the phosphorylation and activation of STATs, thereby suppressing the inflammatory cascade.[7]
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 values of Furo[3,2-c]pyridine derivatives against JAK enzymes using a luminescence-based kinase assay.[7][8]
1. Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Suitable peptide substrate (e.g., a generic tyrosine kinase substrate)
-
ATP (Adenosine triphosphate)
-
Furo[3,2-c]pyridine test compounds
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Furo[3,2-c]pyridine test compounds in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates. Include "vehicle control" (DMSO only) and "positive control" (a known potent JAK inhibitor) wells.
-
Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer. Add 5 µL of this solution to each well of the assay plate. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at the Km value for each specific JAK enzyme. Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubation: Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.
-
Signal Detection:
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
II. Application as BET Inhibitors for Neuroinflammation
Bromodomain and Extra-Terminal domain (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a pivotal role in the transcriptional regulation of inflammatory genes.[9][10] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to pro-inflammatory gene promoters.[11] Inhibition of this interaction is a key strategy for reducing neuroinflammation. Furo[3,2-c]pyridin-4(5H)-one derivatives have been identified as potent and selective BET inhibitors.[12][13]
Data Presentation: BET Inhibition
A representative compound, 8l (XY153) , from a series of Furo[3,2-c]pyridin-4(5H)-one derivatives, potently and selectively binds to the second bromodomain (BD2) of BRD4.[12][13]
| Compound | Target | IC50 (nM) | Selectivity (vs. BRD4 BD1) | Reference |
| 8l (XY153) | BRD4 BD2 | 0.79 | 354-fold | [12][13] |
| BRD4 BD1 | 280 | - | [12][13] |
Signaling Pathway: BET Protein Mechanism in Neuroinflammation
In neuroinflammatory conditions, signaling pathways like NF-κB lead to the acetylation of histones at the promoters of pro-inflammatory genes (e.g., IL-6, TNF-α).[1] BET proteins, particularly BRD4, recognize and bind to these acetylated histones.[11] This binding event facilitates the recruitment of the transcriptional machinery, leading to the expression of inflammatory mediators. Furo[3,2-c]pyridine-based BET inhibitors competitively bind to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and thereby repressing the transcription of inflammatory genes.[14]
Experimental Protocol: BRD4 Binding Assay (AlphaLISA)
This protocol describes a homogeneous proximity-based assay to measure the binding of Furo[3,2-c]pyridine derivatives to the BRD4 bromodomain.[15][16]
1. Reagents and Materials:
-
Recombinant His-tagged BRD4(BD1) or BRD4(BD2) protein
-
Biotinylated JQ1 (Bio-JQ1) or a similar biotinylated BET inhibitor probe
-
AlphaLISA Nickel Chelate Donor Beads
-
AlphaLISA Streptavidin Acceptor Beads
-
Furo[3,2-c]pyridine test compounds
-
Assay buffer (e.g., PBS, 0.1% BSA)
-
384-well white OptiPlate™
-
AlphaScreen-compatible plate reader
2. Procedure:
-
Reagent Preparation: Prepare solutions of His-BRD4 protein and Bio-JQ1 probe in assay buffer. The optimal concentrations should be determined via a cross-titration experiment.
-
Compound Plating: Serially dilute the Furo[3,2-c]pyridine test compounds in DMSO and pin 100 nL into the 384-well assay plate.
-
Protein/Probe Addition: Add 10 µL of a solution containing His-BRD4 and Bio-JQ1 to each well. Incubate for 30 minutes at room temperature.
-
Bead Addition: Add 10 µL of a solution containing both Donor and Acceptor beads to each well.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible reader. Laser excitation at 680 nm will result in a luminescent signal at 615 nm if the beads are in proximity.
-
Data Analysis: The test compound will compete with the Bio-JQ1 probe for binding to BRD4, leading to a decrease in the AlphaLISA signal. Calculate the percent inhibition and determine IC50 values as described for the JAK kinase assay.[16]
III. Experimental Workflows
A logical workflow is essential for the discovery and characterization of novel Furo[3,2-c]pyridine-based CNS drug candidates.
IV. Supplementary Applications
While JAK and BET inhibition are prominent applications, the broader furopyridine scaffold has shown activity against other CNS-relevant targets. Notably, Furo[3,2-c]coumarins, a related class of compounds, have been evaluated as inhibitors of cholinesterases (AChE) and monoamine oxidases (MAO-B), which are key targets in Alzheimer's and Parkinson's disease, respectively.[17][18] A representative Furo[3,2-c]coumarin derivative, 3d , showed low micromolar inhibition of human AChE (IC50 = 4.1 µM) and submicromolar inhibition of human MAO-B (IC50 = 561 nM).[18] This suggests that the Furo[3,2-c]pyridine core could be explored for the development of multi-target ligands for complex neurodegenerative disorders.
Conclusion
The this compound scaffold and its derivatives represent a versatile and highly promising starting point for the development of novel CNS therapeutics. Their demonstrated ability to potently inhibit key drivers of neuroinflammation, such as JAK kinases and BET proteins, underscores their potential for treating a range of neurological and neurodegenerative diseases. The protocols and data presented herein provide a foundational guide for researchers to explore and advance this important chemical class in CNS drug discovery programs.
References
- 1. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of the JAK/STAT signaling pathway in regulation of innate immunity in neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Role of BET Proteins in Inflammation and CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. The Inhibition of Bromodomain and Extraterminal Domain (BET) Proteins Protects Against Microglia-Mediated Neuronal Loss In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BET inhibitor - Wikipedia [en.wikipedia.org]
- 15. revvity.com [revvity.com]
- 16. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Furo[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant and escalating threat to global public health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. The Furo[3,2-c]pyridine scaffold, a heterocyclic aromatic compound, has garnered interest in medicinal chemistry due to its structural similarity to purines and other biologically active molecules. While much of the research on this scaffold has focused on anticancer and kinase inhibitory activities, the inherent properties of pyridine and furan rings suggest a potential for antimicrobial and antifungal efficacy. Pyridine derivatives are known to exert antimicrobial effects through various mechanisms, including the disruption of cellular membranes and inhibition of essential enzymes.[1][2][3][4] Similarly, furan-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and antifungal properties, often attributed to their ability to interfere with microbial cellular processes.[5][6][7][8]
These application notes provide a comprehensive guide for researchers to evaluate the antimicrobial and antifungal potential of Furo[3,2-c]pyridin-4-amine and its derivatives. Detailed protocols for standardized in vitro assays, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC), as well as the agar disk diffusion method for assessing zones of inhibition, are presented.
Data Presentation
Due to the limited publicly available antimicrobial and antifungal data specifically for this compound, the following tables present representative data from a study on annulated furo[3,2-b]pyridine derivatives to illustrate how experimental results can be structured.[9] Note: This data is for illustrative purposes and may not be representative of the activity of this compound.
Table 1: Representative Antibacterial Activity of Furo[3,2-b]pyridine Derivatives (Zone of Inhibition)
| Compound ID | Concentration (µg/mL) | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Salmonella typhimurium (mm) | Escherichia coli (mm) |
| Compound 3 | 1000 | 26 | 24 | 26 | 28 |
| 500 | 19 | 18 | 19 | 20 | |
| Compound 8 | 1000 | 21 | 23 | 22 | 20 |
| 500 | 16 | 17 | 17 | 15 |
Data adapted from a study on annulated furo[3,2-b]pyridines.[9]
Table 2: Representative Antifungal Activity of Furo[3,2-b]pyridine Derivatives (Zone of Inhibition)
| Compound ID | Concentration (µg/mL) | Candida albicans (mm) | Aspergillus fumigatus (mm) |
| Compound 3 | 1000 | 27 | 27 |
| 500 | 22 | 18 | |
| Compound 8 | 1000 | 22 | 18 |
| 500 | 18 | 14 |
Data adapted from a study on annulated furo[3,2-b]pyridines.[9]
Table 3: Hypothetical MIC, MBC, and MFC Data for this compound
The following table presents hypothetical data for this compound to serve as a template for data presentation. Actual values must be determined experimentally.
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 32 | - |
| Escherichia coli | Gram-negative | 32 | 64 | - |
| Candida albicans | Yeast | 8 | - | 16 |
| Aspergillus niger | Mold | 32 | - | 64 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Resazurin solution (for viability indication, optional)
-
Microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth/medium to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Culture the microbial strains overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth/medium to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth/medium with inoculum, no compound) and a negative control (broth/medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader. The addition of a viability dye like resazurin can aid in visualization.
Determination of Minimum Bactericidal (MBC) and Fungicidal (MFC) Concentrations
This protocol determines the lowest concentration of the antimicrobial agent that kills 99.9% of the initial microbial inoculum.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no colony growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the diameter of the zone of growth inhibition.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and fungal strains
-
Sterile swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation: Impregnate sterile paper disks with a known concentration of the this compound solution. Allow the solvent to evaporate completely.
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.
Visualizations
Caption: Experimental workflow for antimicrobial and antifungal assays.
Caption: Hypothetical antimicrobial mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Furo[3,2-c]pyridine Scaffolds in the Synthesis of Potent and Selective BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Their role in the expression of oncogenes such as c-MYC has made them attractive targets for cancer therapy. Small molecule inhibitors targeting the bromodomains of BET proteins have shown significant promise in preclinical and clinical studies. The furo[3,2-c]pyridine scaffold has emerged as a promising core structure for the development of novel BET inhibitors.
This document provides detailed application notes and protocols on the synthesis and evaluation of BET inhibitors based on a furo[3,2-c]pyridine core. While direct public domain data on the synthesis of BET inhibitors starting from Furo[3,2-c]pyridin-4-amine is limited, this guide will focus on the closely related and well-documented Furo[3,2-c]pyridin-4(5H)-one scaffold. The methodologies and principles described herein can serve as a valuable resource for the design and synthesis of analogous compounds, including those derived from the this compound backbone.
Data Presentation: Potency and Selectivity of a Furo[3,2-c]pyridin-4(5H)-one-based BET Inhibitor
The following table summarizes the in vitro activity of a representative Furo[3,2-c]pyridin-4(5H)-one derivative, compound 8l (XY153) , a potent and selective inhibitor of the second bromodomain (BD2) of BRD4.[1]
| Compound | Target | IC50 (nM) | Selectivity | Anti-proliferative Activity (MV4-11 cell line) IC50 (nM) |
| 8l (XY153) | BRD4 BD2 | 0.79 | 354-fold over BRD4 BD1 | 0.55 |
| BRD4 BD1 | 280 | - |
Experimental Protocols
This section details a representative synthetic protocol for a Furo[3,2-c]pyridin-4-oxo based BET inhibitor, adapted from methodologies described in patent literature for similar scaffolds. This can be considered a general workflow for the functionalization of the furo[3,2-c]pyridine core.
General Synthetic Scheme
A common strategy for the synthesis of functionalized Furo[3,2-c]pyridin-4-one derivatives involves a Suzuki coupling reaction to introduce aryl or heteroaryl moieties at key positions of the heterocyclic core.
Caption: Synthetic workflow for the Suzuki coupling reaction.
Detailed Protocol: Synthesis of a 7-Aryl-furo[3,2-c]pyridin-4-one Derivative
This protocol describes a typical Suzuki coupling reaction.
Materials:
-
7-bromo-furo[3,2-c]pyridin-4-one derivative (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.3 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the 7-bromo-furo[3,2-c]pyridin-4-one derivative (1.0 eq) in 1,4-dioxane, add the corresponding aryl/heteroaryl boronic acid or pinacol ester (1.3 eq).
-
Add a solution of sodium carbonate (2.5 eq) in water.
-
Degas the mixture by bubbling nitrogen or argon through it for 20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture and continue degassing for another 15 minutes.
-
Heat the reaction mixture to 100°C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ice-cold water to the mixture to precipitate the crude product.
-
Filter the precipitate through a Buchner funnel and wash with water.
-
Purify the crude product by flash column chromatography on silica gel to afford the final 7-aryl-furo[3,2-c]pyridin-4-one derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of Action: BET Inhibition Signaling Pathway
BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin. This prevents the recruitment of transcriptional machinery and leads to the downregulation of key oncogenes like c-MYC.
Caption: Mechanism of action of Furo[3,2-c]pyridine-based BET inhibitors.
Conclusion
The furo[3,2-c]pyridine scaffold serves as a valuable starting point for the development of potent and selective BET inhibitors. The representative data for the Furo[3,2-c]pyridin-4(5H)-one derivative highlights the potential of this chemical class to achieve high potency and domain selectivity. The provided synthetic protocols offer a general framework for the synthesis and functionalization of these molecules. Further exploration of derivatives, including those based on the this compound core, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of epigenetic modulators.
References
Application Notes and Protocols for Cell-Based Assays with Furo[3,2-c]pyridin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furo[3,2-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The fused furan and pyridine ring system provides a unique scaffold for the development of novel therapeutic agents. Derivatives of Furo[3,2-c]pyridin-4-amine, in particular, have shown promise as potent anticancer agents and kinase inhibitors. Their mechanism of action often involves the modulation of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and inflammation.
These application notes provide detailed protocols for a range of cell-based assays to evaluate the efficacy and mechanism of action of this compound derivatives. The protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.
Data Presentation: In Vitro Anticancer and Kinase Inhibitory Activities
The following tables summarize the in vitro biological activities of representative furopyridine derivatives, providing a reference for the expected potency of this compound analogs. It is important to note that the specific activities of novel derivatives will need to be determined experimentally.
Table 1: Illustrative In Vitro Cytotoxicity of Furopyridine Derivatives
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) |
| Furopyridone 4c | KYSE70 | Esophageal Cancer | 0.655 (48h)[1][2] |
| Furopyridone 4c | KYSE150 | Esophageal Cancer | 0.655 (48h)[1][2] |
| Furo[2,3-b]pyridine Derivative | HCT-116 | Colon Carcinoma | 0.93[3] |
| Pyrazolo[3,4-b]pyridine 9a | Hela | Cervical Cancer | 2.59[4] |
| Pyrazolo[3,4-b]pyridine 14g | MCF7 | Breast Cancer | 4.66[4] |
| Pyrazolo[3,4-b]pyridine 14g | HCT-116 | Colon Carcinoma | 1.98[4] |
Table 2: Illustrative Kinase Inhibitory Activity of Furopyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) |
| Furo[2,3-b]pyridine Derivative 14 | CDK2 | 0.93[5] |
| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2 | 0.24[5] |
| Tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino 7j | JAK1 | Strong Inhibition[6] |
| Tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino 7j | JAK2 | Strong Inhibition[6] |
| Tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino 7j | JAK3 | Strong Inhibition[6] |
| Tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino 7j | TYK2 | Strong Inhibition[6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the effect of a compound on cell viability by measuring the metabolic activity of viable cells.
Workflow for MTT Cell Viability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing the Furo[3,2-c]pyridin-4-amine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Furo[3,2-c]pyridin-4-amine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other therapeutic agents. Its rigid structure and hydrogen bonding capabilities make it an attractive starting point for drug discovery programs, particularly in oncology and inflammatory diseases.[1] This document provides detailed protocols for the chemical modification of the this compound core, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
I. Synthesis of the Furo[3,2-c]pyridine Core
A prevalent and efficient method for constructing the Furo[3,2-c]pyridine skeleton involves a cascade reaction commencing with a Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1]
Protocol 1: Sonogashira Coupling and Intramolecular Cyclization
This protocol outlines the synthesis of a substituted Furo[3,2-c]pyridine from a 4-hydroxy-3-iodopyridine and a terminal alkyne.
Materials:
-
4-hydroxy-3-iodopyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 4-hydroxy-3-iodopyridine (1.0 eq) in a suitable solvent such as THF, add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (0.1 eq), and a base (e.g., triethylamine, 2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Furo[3,2-c]pyridine derivative.
Data Presentation:
| Entry | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 75-85 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 70-80 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 80-90 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualization:
II. Functionalization of the this compound Core
Once the this compound core is obtained, it can be further functionalized at several positions to generate a library of analogs. Key functionalization strategies include N-acylation/alkylation of the 4-amino group and palladium-catalyzed cross-coupling reactions on a halogenated precursor.
Protocol 2: N-Acylation of this compound
This protocol describes the acylation of the 4-amino group.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., Pyridine, triethylamine)
-
Solvent (e.g., Dichloromethane, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as DCM.
-
Add a base (e.g., pyridine, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-acylated product.
Data Presentation:
| Entry | Acylating Agent | Base | Solvent | Yield (%) |
| 1 | Acetyl chloride | Pyridine | DCM | 85-95 |
| 2 | Benzoyl chloride | Triethylamine | DCM | 80-90 |
| 3 | Isobutyryl chloride | Pyridine | DCM | 82-92 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 3-Bromo-Furo[3,2-c]pyridin-4-amine
This protocol details the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the C3 position, starting from the corresponding bromo-derivative. A synthesis for 3-bromothis compound has been reported with a 67% yield.[2]
Materials:
-
3-Bromo-Furo[3,2-c]pyridin-4-amine
-
Boronic acid or boronic ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and water)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a reaction vessel, add 3-Bromo-Furo[3,2-c]pyridin-4-amine (1.0 eq), the boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the C3-arylated product.
Data Presentation:
| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 65-80 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 60-75 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Visualization:
References
Application Notes and Protocols: Furo[3,2-c]pyridin-4-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has become a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery.[1][2][3] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[3][4] Due to their low complexity, fragments can explore chemical space more effectively than larger molecules used in traditional high-throughput screening (HTS), often leading to leads with superior physicochemical properties.[2][4]
The furo[3,2-c]pyridine scaffold is a promising heterocyclic motif that has gained significant attention in medicinal chemistry for its diverse pharmacological activities, particularly as kinase inhibitors and bromodomain modulators.[5][6] Its rigid, planar structure can facilitate specific interactions with biological targets.[7] Furo[3,2-c]pyridin-4-amine, as a representative of this class, serves as an excellent starting point for an FBDD campaign. Its fused heterocyclic structure and available vectors for chemical modification make it a valuable building block for developing potent and selective therapeutic agents.[8]
These application notes provide a comprehensive guide to utilizing the this compound scaffold in an FBDD workflow, from initial screening to hit-to-lead optimization.
Data Presentation: Bioactivity of Furo[3,2-c]pyridine Derivatives
The following tables summarize quantitative data for various derivatives of the furo[3,2-c]pyridine scaffold, demonstrating its potential in targeting disease-relevant proteins.
Table 1: Inhibitory Activity of Furo[3,2-c]pyridin-4(5H)-one Derivatives against BET Bromodomains
| Compound ID | Target | IC50 (nM) | Selectivity (over BRD4 BD1) | Target Cell Line (AML) | Cellular IC50 (nM) | Reference |
| 8l (XY153) | BRD4 BD2 | 0.79 | 354-fold | MV4-11 | 0.55 | [5] |
Table 2: Cytotoxic Activity of Furo[3,2-c]pyridine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| 4c | KYSE70 (Esophageal) | MTT Assay | 24 | 0.888 | [9] |
| 4c | KYSE70 (Esophageal) | MTT Assay | 48 | 0.655 | [9] |
| 4c | KYSE150 (Esophageal) | MTT Assay | 48 | 0.655 | [9] |
Table 3: Inhibitory Activity of Furopyridine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Target | IC50 (µM) | Reference |
| Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (14) | CDK2 | 0.93 | [10] |
Experimental Protocols
Protocol 1: Fragment Library Design and Primary Screening
This protocol outlines the initial steps of an FBDD campaign using a library containing this compound.
1. Fragment Library Design:
- Core Scaffold: Include this compound and close analogs.
- "Rule of Three": Ensure fragments generally adhere to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3, Rotatable bonds < 3) to maintain fragment-like properties.[3]
- Diversity: The library should possess structural diversity to maximize the exploration of the target's binding surface.[4]
- Solubility: Fragments must have high aqueous solubility for biophysical screening methods.[3]
2. Target Protein Preparation:
- Express and purify the target protein (e.g., a specific kinase domain or bromodomain) to a high degree of purity and ensure its structural integrity and biochemical activity.[1]
3. Primary Biophysical Screening (Surface Plasmon Resonance - SPR):
- Objective: To identify fragments that bind to the target protein. SPR is a sensitive, label-free technique suitable for detecting low-affinity interactions typical of fragments.[11]
- Materials: SPR instrument, sensor chips (e.g., CM5), purified target protein, fragment library, running buffer (e.g., HBS-EP+).
- Methodology:
- Immobilize the target protein onto the sensor chip surface via amine coupling.
- Prepare solutions of each fragment (e.g., at 100-200 µM) in the running buffer.
- Inject fragment solutions over the immobilized target surface and a reference surface (without protein).
- Monitor the change in response units (RU) to detect binding. A significant increase in RU compared to the reference surface indicates a binding event.
- Regenerate the sensor surface between injections using a suitable regeneration solution.
- Hits are identified as fragments that show a concentration-dependent binding response.
Protocol 2: Hit Validation and Affinity Determination
This protocol describes how to validate hits from the primary screen and determine their binding affinity.
1. Hit Confirmation with an Orthogonal Method (e.g., NMR Spectroscopy):
- Objective: To eliminate false positives from the primary screen by using a different biophysical technique.[11]
- Methodology (¹⁹F NMR):
- If the fragment library contains fluorinated compounds, ¹⁹F NMR can be a rapid and sensitive method.[11]
- Acquire a ¹⁹F NMR spectrum of the fragment mixture in the absence of the target protein.
- Acquire a second spectrum after the addition of the target protein.
- Binding events are identified by changes in the chemical shift or line broadening of the fluorine signal.
2. Affinity Measurement (Isothermal Titration Calorimetry - ITC):
- Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the fragment-protein interaction.
- Methodology:
- Place the purified target protein in the sample cell of the ITC instrument.
- Load a concentrated solution of the validated fragment hit into the injection syringe.
- Perform a series of injections of the fragment into the protein solution.
- Measure the heat released or absorbed during each injection.
- Fit the resulting data to a binding isotherm to calculate Kd, n, and ΔH.
Protocol 3: Biochemical Assay for Functional Activity (Example: Kinase Inhibition)
This protocol provides an example of a functional assay to determine if fragment binding translates to biological activity.
1. ADP-Glo™ Kinase Assay (Promega):
- Objective: To measure the inhibition of kinase activity by the fragment hit. The assay quantifies the amount of ADP produced in the kinase reaction.[6]
- Materials: Target kinase, kinase-specific substrate (e.g., a peptide), ATP, this compound hit and its analogs, ADP-Glo™ Reagent, Kinase Detection Reagent.
- Methodology:
- Prepare a reaction buffer containing the target kinase and its substrate.
- Add the test fragment at various concentrations to the wells of a 96-well plate.
- Initiate the kinase reaction by adding ATP. Include no-enzyme and no-inhibitor controls.
- Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.
- Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
- Convert the ADP produced to ATP by adding the Kinase Detection Reagent, which also contains luciferase/luciferin to generate a luminescent signal.
- Measure luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.
- Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the fragment concentration.
Visualizations
Caption: General workflow of Fragment-Based Drug Discovery (FBDD).
Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.
Caption: Hit-to-lead optimization strategies for a fragment hit.[2]
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Furo[3,2-c]pyridine-4-carboxylic Acid|HPLC Standard [benchchem.com]
- 8. 2, 3-Dihydrofuro[3, 2-c]pyridin-4-amine [myskinrecipes.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Furo[3,2-c]pyridin-4-amine in Agricultural Chemistry: An Overview of a Developing Field
Introduction
Furo[3,2-c]pyridin-4-amine and its derivatives represent a class of heterocyclic compounds with a growing interest in medicinal chemistry due to their diverse biological activities. The fused furan and pyridine ring system provides a unique structural scaffold that has been explored for applications in drug discovery, particularly in the development of kinase inhibitors and anticancer agents. However, the application of this specific scaffold in the realm of agricultural chemistry is a nascent field with limited publicly available research. While the individual components of this heterocyclic system, furan and pyridine, are present in numerous established agrochemicals, the combined furo[3,2-c]pyridine core is yet to be extensively explored for its potential as a fungicide, herbicide, insecticide, or plant growth regulator.
This document aims to provide a foundational understanding of the current landscape of furo[3,2-c]pyridine derivatives and their potential, though largely underexplored, relevance to agricultural science. Due to the scarcity of direct research in this area, this report will draw upon related studies of similar heterocyclic structures to infer potential applications and guide future research.
I. Potential Agrochemical Applications: A Landscape of Possibilities
While direct evidence is lacking, the structural motifs within this compound suggest several potential avenues for investigation in agricultural chemistry.
-
Fungicidal Activity: Pyridine-based compounds are well-established as effective fungicides. The inclusion of a furan ring could modulate the electronic and steric properties of the molecule, potentially leading to novel mechanisms of action or improved efficacy against a broader spectrum of plant pathogens. Research into other pyridine-containing heterocycles has demonstrated their ability to inhibit fungal growth, suggesting that furo[3,2-c]pyridine derivatives are a promising area for new fungicide discovery.
-
Insecticidal Activity: The pyridine ring is a key component of neonicotinoid insecticides, which act on the nicotinic acetylcholine receptors of insects. It is conceivable that derivatives of this compound could be designed to interact with this or other insect-specific targets. The exploration of structure-activity relationships could lead to the development of novel insecticides with favorable safety profiles.
-
Herbicidal Activity: Certain nitrogen-containing heterocyclic compounds have been shown to exhibit herbicidal properties by interfering with essential plant processes such as photosynthesis or amino acid biosynthesis. The unique electronic distribution of the furo[3,2-c]pyridine scaffold could be exploited to design molecules that selectively inhibit plant-specific enzymes.
II. Future Directions and Research Protocols
The limited data on the agricultural applications of this compound derivatives necessitates a systematic approach to unlock their potential. The following outlines a potential research workflow for investigating this class of compounds.
Experimental Workflow for Agrochemical Screening
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furo[3,2-c]pyridin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Furo[3,2-c]pyridin-4-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving nucleophilic aromatic substitution of a 4-halo-furo[3,2-c]pyridine precursor.
Problem 1: Low or No Conversion of Starting Material
Question: I am attempting to synthesize this compound from a 4-chloro or 4-bromo substituted precursor using an amine source, but I am observing very low conversion of my starting material. What are the possible causes and how can I improve the conversion?
Answer:
Low conversion in the amination of a 4-halofuro[3,2-c]pyridine is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature and Pressure | The amination of heteroaromatic halides often requires high temperatures and pressures to proceed at a reasonable rate. For instance, the synthesis of 3-bromothis compound from 3-bromo-4-chlorofuro[3,2-c]pyridine is conducted at 150°C in a sealed tube.[1] Ensure your reaction is reaching and maintaining the target temperature. Use a sealed reaction vessel rated for the expected pressure. |
| Inadequate Solvent Choice | The solvent plays a crucial role in reactant solubility and reaction rate. A mixture of dioxane and water is often used. Dioxane helps to solubilize the organic starting material, while water can aid in the dissolution of the ammonia source and facilitate the reaction. Consider optimizing the solvent ratio. |
| Poor Quality or Insufficient Amine Source | The concentration and purity of the amine source (e.g., aqueous ammonia, ammonium hydroxide) are critical. Use a fresh, properly tittered solution of ammonia. An excess of the aminating agent is typically required to drive the reaction to completion. |
| Catalyst Inactivity (if applicable) | While this reaction is often run without a catalyst, some nucleophilic aromatic substitutions benefit from copper catalysis. If you are using a copper catalyst, ensure it is from a reliable source and has not been deactivated by exposure to air or moisture. |
| Short Reaction Time | These reactions can be slow, sometimes requiring extended reaction times (e.g., 72 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Problem 2: Formation of Significant Byproducts
Question: My reaction is proceeding, but I am observing the formation of significant byproducts, which is lowering the yield of my desired this compound. What are the likely side reactions and how can I minimize them?
Answer:
Side reactions are a common challenge in heterocyclic synthesis. Identifying the nature of the byproducts is the first step toward mitigating their formation.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Hydrolysis of the Halo-substituent | At high temperatures in the presence of water, the chloro or bromo substituent can be hydrolyzed to a hydroxyl group, forming the corresponding furo[3,2-c]pyridin-4-ol. To minimize this, you can try to reduce the amount of water in the reaction mixture or lower the reaction temperature and extend the reaction time. |
| Dimerization or Polymerization | Under harsh reaction conditions, starting materials or products can undergo decomposition or polymerization. Ensure a properly degassed reaction mixture and consider using a lower reaction temperature. |
| Ring Opening | The furo[3,2-c]pyridine core can be susceptible to ring-opening under certain conditions, although this is less common. If you suspect ring opening, consider milder reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of a this compound derivative via nucleophilic aromatic substitution?
A1: The synthesis of 3-bromothis compound from 3-bromo-4-chlorofuro[3,2-c]pyridine has been reported with a yield of 67%.[1] Yields can vary depending on the specific substrate and reaction conditions.
Q2: Are there alternative synthetic routes to this compound that might offer higher yields?
A2: Yes, another potential route is the Hofmann rearrangement of Furo[3,2-c]pyridine-4-carboxamide.[2][3][4][5][6] This reaction converts a primary amide to a primary amine with one less carbon atom. The overall yield would depend on the successful synthesis of the amide precursor.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the consumption of the starting material and the formation of the product. A suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be used to achieve good separation. Staining with UV light or an appropriate chemical stain (e.g., potassium permanganate) can be used for visualization. For more quantitative analysis, LC-MS is recommended.
Q4: What are the best practices for purifying the final this compound product?
A4: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific this compound derivative. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.
Experimental Protocols
Synthesis of 3-bromothis compound via Nucleophilic Aromatic Substitution [1]
This protocol is adapted from the literature for the synthesis of a closely related derivative and can be used as a starting point for the synthesis of this compound from a 4-halo precursor.
Materials:
-
3-bromo-4-chlorofuro[3,2-c]pyridine (or other 4-halofuro[3,2-c]pyridine)
-
Concentrated aqueous ammonia
-
1,4-Dioxane
-
Stainless steel sealing tube
Procedure:
-
To a stainless steel sealing tube, add 3-bromo-4-chlorofuro[3,2-c]pyridine (1.0 eq).
-
Add 1,4-dioxane and concentrated aqueous ammonia (typically in a 1:1 volumetric ratio).
-
Seal the tube tightly.
-
Heat the reaction mixture to 150°C with continuous stirring.
-
Maintain the reaction at this temperature for 72 hours.
-
After cooling to room temperature, carefully open the reaction vessel.
-
Transfer the reaction mixture to a separatory funnel and add water and ethyl acetate for liquid-liquid extraction.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A troubleshooting guide for improving the yield of this compound.
References
- 1. 3-bromothis compound synthesis - chemicalbook [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Furo[3,2-c]pyridin-4-amine Purification
Disclaimer: The following troubleshooting guides, FAQs, and protocols are based on general chemical principles for the purification of heterocyclic amines and data available for structurally related compounds. Specific experimental conditions for Furo[3,2-c]pyridin-4-amine may require optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a polar heterocyclic amine, are column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities and the desired final purity. Often, a combination of both is employed for achieving high purity.
Q2: I am observing significant tailing of my compound during silica gel column chromatography. What could be the cause and how can I resolve it?
A2: Tailing is a common issue when purifying basic compounds like amines on acidic silica gel. The basic nitrogen atom of your this compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and elongated spots or peaks. To mitigate this, you can:
-
Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, can neutralize the acidic sites on the silica gel and improve the peak shape.[1]
-
Use a different stationary phase: Consider using a more inert stationary phase like neutral or basic alumina, or an amine-functionalized silica gel column which is specifically designed for the purification of basic compounds.[1]
Q3: My this compound seems to be degrading on the silica gel column. What are my options?
A3: If you suspect your compound is unstable on silica, it is crucial to first confirm this. You can perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If degradation is confirmed, you might consider:
-
Minimizing the contact time with silica by using flash chromatography with a faster flow rate.
-
Switching to a less acidic stationary phase like neutral alumina.
-
Purifying the compound by recrystallization if a suitable solvent system can be identified.
Q4: What are some suitable solvent systems for the recrystallization of this compound?
A4: Finding the ideal recrystallization solvent requires some experimentation. For a polar compound like this compound, you can start by screening polar protic solvents like ethanol, methanol, or isopropanol. Mixed solvent systems are often effective. Good starting combinations to test include:
-
Ethanol/Water
-
Methanol/Diethyl ether
-
Ethyl acetate/Hexane
The goal is to find a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
Q5: How should I store purified this compound to ensure its stability?
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Compound is too polar and sticks to the silica | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system).- Add a competitive base like triethylamine to the eluent.[1]- Consider using a different stationary phase like alumina. |
| Compound is eluting with the solvent front | - Start with a less polar mobile phase.- Ensure proper TLC analysis was conducted to determine the correct starting solvent system. |
| Improper column packing | - Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column leads to channeling and poor separation.[3] |
| Compound degradation on silica | - Perform a TLC stability test.- If unstable, switch to a less acidic stationary phase or use recrystallization. |
Problem 2: Difficulty in Achieving High Purity by Recrystallization
| Potential Cause | Troubleshooting Steps |
| "Oiling out" instead of crystallization | - This occurs when the compound's melting point is lower than the solvent's boiling point or the solution is too concentrated.- Try cooling the solution more slowly.- Use a more dilute solution.- Scratch the inside of the flask to induce nucleation.[4] |
| Co-precipitation of impurities | - Ensure you are using the minimum amount of hot solvent to dissolve the crude product.- Allow for slow cooling to enable the formation of a pure crystal lattice. |
| Colored impurities remain | - If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.[4] |
| Poor recovery of the product | - You may be using too much solvent, leaving a significant amount of your product in the mother liquor.- Ensure the solution is sufficiently cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
Data Presentation
Table 1: Hypothetical Purification Data for this compound
This table presents illustrative data for comparison of purification methods. Actual results will vary based on the crude sample's purity and the specific experimental conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Silica Gel Chromatography (DCM/MeOH) | ~85% | >95% | 70-85% | May require the addition of triethylamine to the mobile phase to prevent tailing. |
| Recrystallization (Ethanol/Water) | ~85% | >98% | 60-75% | Effective for removing less polar impurities. Yield is highly dependent on the final cooling temperature. |
| Sequential Chromatography and Recrystallization | ~85% | >99% | 50-65% | The most effective method for achieving very high purity, but with a lower overall yield due to multiple steps. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems to find an eluent that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Try gradients from 100:1 to 20:1 DCM:MeOH.
-
To counteract tailing, add 0.5% triethylamine (TEA) to the chosen solvent system.
-
-
Column Preparation:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.[3]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM/MeOH.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting with the mobile phase determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your compound.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different solvents or solvent mixtures to each tube and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals on the filter by drawing air through them, and then in a desiccator or vacuum oven.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for column chromatography purification.
References
Technical Support Center: Synthesis of Furo[3,2-c]pyridin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of Furo[3,2-c]pyridin-4-amine. The information is curated to address specific experimental issues, from side reaction mitigation to purification strategies.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound and related heterocyclic compounds.
Issue 1: Low Yield of the Desired Product
Low product yield is a frequent challenge in multi-step organic syntheses. The following table outlines potential causes and suggests solutions based on general principles of pyridine and fused-heterocycle synthesis.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials. Consider extending the reaction time or slightly increasing the temperature. |
| Suboptimal Reaction Conditions | Optimize the solvent, temperature, and catalyst loading. For analogous pyridine syntheses, alternative catalysts and solvent systems, such as p-toluenesulfonic acid (PTSA) in aqueous micelles, have been shown to improve yields.[1] |
| Decomposition of Starting Materials or Product | Acid-sensitive or temperature-sensitive intermediates may degrade under harsh reaction conditions. Consider using milder reagents or protecting sensitive functional groups. |
| Side Reaction Predominance | The formation of byproducts can significantly reduce the yield of the target molecule. Altering the order of reagent addition or pre-forming key intermediates can sometimes minimize side reactions. |
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products. Identifying and minimizing these impurities is crucial for obtaining a pure product.
| Observed Impurity/Byproduct | Potential Cause & Identity | Mitigation Strategy |
| Isomeric Furo[x,y-z]pyridines | Non-regioselective cyclization can lead to the formation of structural isomers. | Careful selection of starting materials and reaction conditions can favor the desired regiochemistry. For instance, in related syntheses, pre-forming an enamine before cyclization can improve regioselectivity.[1] |
| Over-oxidation or Incomplete Oxidation Products | In syntheses involving oxidation steps, such as the aromatization of a dihydropyridine intermediate, both under- and over-oxidation can occur. | Ensure the correct stoichiometry of the oxidizing agent. Milder oxidants may provide better control. Monitor the reaction closely to stop it at the desired point.[1][2] |
| Ring-Opened Byproducts | Under harsh acidic or basic conditions, the furan or pyridine ring may be susceptible to opening. For example, acid-catalyzed hydrolysis of a related tetrahydrofuro[3,2-c]pyridine led to a 1,4-diketone.[3][4] | Use milder reaction conditions and carefully control the pH. A thorough workup to neutralize any excess acid or base is recommended. |
| Polymerization/Tarring | Highly reactive intermediates or products can polymerize, especially at elevated temperatures. | Reduce the reaction temperature, use a more dilute solution, or add a polymerization inhibitor if applicable. |
Issue 3: Difficulties in Product Purification
The physicochemical properties of this compound, particularly the basicity of the pyridine nitrogen and the overall polarity, can complicate purification.
| Problem | Possible Cause | Recommended Solution |
| "Oiling Out" During Recrystallization | The compound separates as an oil instead of crystals. This can be due to rapid cooling, a too-concentrated solution, or the presence of impurities. | Try slower cooling, using a more dilute solution, or adding a co-solvent. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) might be more effective for polar molecules.[5] |
| Tailing on Silica Gel Chromatography | The basic pyridine nitrogen can interact strongly with the acidic silica gel, leading to broad, tailing peaks and poor separation. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to improve the peak shape.[5] |
| Poor Separation of Closely Related Impurities | Isomers or byproducts with similar polarity to the desired product can be difficult to separate by standard chromatography. | Consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., amino or cyano). A gradient elution with a shallow gradient may also improve resolution.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of the Furo[3,2-c]pyridine core?
A1: Based on the synthesis of similar fused heterocyclic systems, the most critical parameters are typically temperature, reaction time, and the choice of catalyst and solvent. For cyclization steps, maintaining the optimal temperature is key to preventing byproduct formation and decomposition. The catalyst can influence both the reaction rate and regioselectivity.
Q2: How can I confirm the structure of my final product and identify any impurities?
A2: A combination of analytical techniques is recommended for structural confirmation and impurity profiling. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and impurities.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: Assesses the purity of the sample and can be used to quantify impurities.[6]
Q3: My reaction mixture turns dark and forms a tar-like substance. What is happening and how can I prevent it?
A3: Darkening and tar formation often indicate decomposition or polymerization of starting materials, intermediates, or the final product. This can be caused by excessive heat, highly acidic or basic conditions, or the presence of oxygen. To prevent this, try running the reaction at a lower temperature, under an inert atmosphere (e.g., nitrogen or argon), and ensure that the pH is controlled.
Q4: Are there any specific safety precautions I should take when working with pyridine-containing compounds?
A4: Yes, pyridine and its derivatives are often volatile, flammable, and can be toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation, ingestion, and skin contact.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the synthesis and troubleshooting of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision-making workflow for troubleshooting low product yields.
Experimental Protocols
While specific, validated protocols for this compound are not publicly available in the search results, the following general procedures for purification of related heterocyclic compounds can be adapted.
Protocol 1: General Procedure for Column Chromatography Purification
This protocol is designed to address the challenges of purifying polar, basic compounds like this compound on silica gel.
-
Preparation of the Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of ethyl acetate and hexanes. To mitigate tailing, add 0.5% triethylamine to the mobile phase mixture.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or methanol). In a separate flask, add a small amount of silica gel and the dissolved sample. Evaporate the solvent to dryness to create a dry-loaded sample. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin elution with a less polar mobile phase (e.g., 90:10 hexanes/ethyl acetate + 0.5% triethylamine). Gradually increase the polarity by increasing the percentage of ethyl acetate and then introducing methanol if necessary (e.g., transitioning to a dichloromethane/methanol system).
-
Fraction Collection: Collect fractions and monitor them by TLC. Use a UV lamp to visualize spots and an appropriate stain if necessary.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: General Procedure for Recrystallization
This protocol provides a starting point for purifying the final product by recrystallization, with considerations for polar compounds that may "oil out".
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexane, acetone) both at room temperature and upon heating. Look for a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[5]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent system.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 33007-09-9|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reaction Conditions for Furo[3,2-c]pyridin-4-amine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Furo[3,2-c]pyridin-4-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for constructing the Furo[3,2-c]pyridine core?
A1: The Furo[3,2-c]pyridine skeleton is typically synthesized through multi-step sequences. One common approach involves the construction of a substituted furan ring followed by the annulation of the pyridine ring. Key reactions can include Pictet-Spengler type cyclizations, intramolecular Friedel-Crafts reactions, or condensation reactions to form the heterocyclic system.[1] Another strategy involves the modification of a pre-existing pyridine ring to build the fused furan ring.
Q2: My final amination step to introduce the 4-amino group is resulting in low yields. What are the potential causes and solutions?
A2: Low yields in the final amination step, typically a nucleophilic aromatic substitution of a 4-chloro or other halo-substituted Furo[3,2-c]pyridine, can be due to several factors.[2] Incomplete reaction, side reactions, or decomposition of the starting material under harsh conditions are common culprits.
Troubleshooting Strategies:
-
Increase Reaction Temperature and Pressure: As seen in the synthesis of 3-bromothis compound, using a sealed tube to heat the reaction to high temperatures (e.g., 150 °C) can be necessary to drive the amination to completion.[2]
-
Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like dioxane in the presence of aqueous ammonia can be effective.[2]
-
Ammonia Source: Concentrated aqueous ammonia is a common aminating agent.[2] In some cases, using a solution of ammonia in an organic solvent or an ammonium salt with a base might offer better solubility and reactivity.
-
Catalysis: For less reactive chloro-precursors, palladium- or copper-catalyzed amination (Buchwald-Hartwig amination) could be explored, though this may require significant optimization of ligands and reaction conditions.
Q3: I am observing significant byproduct formation during the synthesis. How can I identify and minimize these impurities?
A3: Byproduct formation is a common challenge in heterocyclic synthesis. The nature of the byproducts will depend on the specific reaction step. For instance, in acid-catalyzed cyclizations, dehydration or rearrangement products may form.[1] In amination reactions, di-substituted products or products of reaction with the solvent could be observed.
Identification and Minimization:
-
Spectroscopic Analysis: Utilize NMR, LC-MS, and IR to characterize the structure of the major byproducts.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point at which byproduct formation becomes significant.
-
Purification of Intermediates: Ensure that all starting materials and intermediates are of high purity to prevent carrying impurities through the synthetic sequence.
-
Optimization of Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry of reagents to find the optimal conditions that favor the desired product.
Troubleshooting Guides
Problem 1: Low Yield in Pictet-Spengler Cyclization for Tetrahydrofuro[3,2-c]pyridine Core Synthesis
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydrofuro[3,2-c]pyridines, which can be precursors to the fully aromatized this compound.[1] Low yields in this step are often related to the stability of the starting materials or intermediates.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Decomposition of Starting Aldehyde/Amine | Use freshly purified or distilled starting materials. Ensure anhydrous reaction conditions if reagents are moisture-sensitive. | Impurities or water can lead to side reactions and decomposition, especially under acidic conditions. |
| Substituent Effects | Electron-donating groups on the aldehyde generally give higher yields. For electron-withdrawing groups, consider using a stronger acid catalyst or higher temperatures.[1] | Electron-withdrawing groups can deactivate the aromatic ring towards electrophilic substitution, hindering the cyclization step.[1] |
| Tarring and Decomposition | This can occur with acid-sensitive heterocycles (e.g., pyrroles).[1] Use a milder acid catalyst (e.g., trifluoroacetic acid) and lower reaction temperatures. | Strong acids can lead to polymerization and degradation of sensitive aromatic systems.[1] |
| Formation of 1,4-Diketone Byproduct | This has been observed with certain substituted benzaldehydes.[1] Optimization of the acid catalyst and temperature may be required to favor the desired cyclization pathway. | The reaction pathway can be sensitive to the electronic nature of the substituents.[1] |
Problem 2: Inefficient Nucleophilic Aromatic Substitution for Amination
The introduction of the 4-amino group is a crucial step. Inefficiency in this reaction can be a major bottleneck.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Low Reactivity of the 4-Halo-Furo[3,2-c]pyridine | Ensure the precursor is a 4-chloro or 4-bromo derivative, as these are generally more reactive than fluoro derivatives. If reactivity is still low, consider converting to a more activated leaving group like a triflate. | The nature of the leaving group significantly impacts the rate of nucleophilic aromatic substitution. |
| Insufficient Reaction Conditions | Increase the temperature and reaction time. Use a sealed reaction vessel to maintain pressure.[2] | High activation energy is often required for this type of substitution on heteroaromatic systems.[2] |
| Poor Solubility of Reagents | Use a co-solvent system like dioxane/water to improve the solubility of both the organic substrate and the aqueous ammonia.[2] | For a reaction to proceed efficiently, the reactants must be in the same phase. |
| Reversible Reaction | Use a large excess of the aminating agent (e.g., concentrated ammonia) to drive the equilibrium towards the product. | Le Chatelier's principle can be applied to favor product formation. |
Experimental Protocols
Protocol 1: Synthesis of 3-bromothis compound[2]
This protocol describes the amination of 3-bromo-4-chlorofuro[3,2-c]pyridine.
Materials:
-
3-bromo-4-chlorofuro[3,2-c]pyridine
-
Concentrated aqueous ammonia
-
1,4-Dioxane
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a stainless steel sealing tube, add 3-bromo-4-chlorofuro[3,2-c]pyridine (1.0 eq), concentrated ammonia (e.g., 3 mL per 200 mg of starting material), and 1,4-dioxane (e.g., 3 mL per 200 mg of starting material).
-
Seal the tube and heat the reaction mixture to 150 °C with continuous stirring.
-
Maintain the reaction at this temperature for 72 hours.
-
Cool the reaction mixture to room temperature.
-
Add water and ethyl acetate to the mixture and perform a liquid-liquid extraction.
-
Separate the organic phase. Extract the aqueous phase further with ethyl acetate.
-
Combine all organic phases and wash with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary (e.g., by column chromatography or recrystallization).
Visualizations
General Synthetic Workflow
Caption: A general workflow for the synthesis of this compound derivatives.
Troubleshooting Low Amination Yield
Caption: A troubleshooting guide for low yields in the amination of 4-halo-Furo[3,2-c]pyridines.
References
stability issues of Furo[3,2-c]pyridin-4-amine in solution
This technical support center provides guidance on the potential stability issues of Furo[3,2-c]pyridin-4-amine in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while direct stability data for this compound is limited, the following troubleshooting guides and protocols are based on established principles for structurally similar compounds, such as aminopyridines and fused heterocyclic systems.
Frequently Asked Questions (FAQs) - Solution Stability
Q1: My this compound solution has changed color. What could be the cause?
A change in the color of your solution can be an indicator of chemical degradation. This is often due to oxidation or photodegradation. Aminopyridine derivatives, in their molecular (free base) form, can be susceptible to oxidation.[1] It is recommended to prepare solutions fresh and protect them from light. If you observe a color change, it is advisable to discard the solution and prepare a new one, ensuring minimal exposure to air and light.
Q2: I'm observing precipitation in my aqueous this compound solution. What should I do?
Precipitation can occur for several reasons:
-
Low Solubility: this compound may have limited solubility in neutral aqueous solutions. The solubility of similar compounds, like aminopyridine-3-sulfonic acid, is highly dependent on the pH of the solution.[2]
-
pH Shift: Changes in the pH of your solution can alter the ionization state of the molecule, potentially leading to precipitation if it moves closer to its isoelectric point.
-
Degradation: Some degradation products may be less soluble than the parent compound.
To address this, you can try adjusting the pH of the solution to increase solubility or consider using a co-solvent if compatible with your experimental setup. Always ensure your compound is fully dissolved before use.
Q3: How should I store my this compound stock solutions?
For optimal stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protecting containers. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: What are the likely degradation pathways for this compound in solution?
Based on studies of similar aminopyridine compounds, potential degradation pathways include:
-
Oxidation: The pyridine nitrogen and the exocyclic amine group can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. Studies on 3,4-diaminopyridine have shown the formation of 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide under oxidative stress.[1]
-
Hydrolysis: While generally stable, the furo-pyridine core could be susceptible to hydrolysis under strong acidic or basic conditions, although this is less common for aromatic heterocycles.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is crucial to handle and store solutions of this compound with protection from light.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity | Degradation of this compound in the experimental medium. | 1. Prepare fresh solutions: Always use freshly prepared solutions for your experiments.2. Protect from light: Use amber vials or cover your containers with aluminum foil.3. Control pH: Ensure the pH of your solution is stable and appropriate for the compound's solubility.4. Inert atmosphere: If sensitivity to oxygen is suspected, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Formation of degradation products. | 1. Perform forced degradation studies: Subject a sample of your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks in your experimental samples.[3]2. Use a stability-indicating method: Ensure your analytical method can separate the parent compound from its potential degradation products.[4] |
| Inconsistent results between experimental replicates | Instability of the compound under the specific experimental conditions. | 1. Monitor stability over time: Analyze your solution at different time points during your experiment to assess the stability of this compound under your specific conditions.2. Optimize solution preparation: Consider using a different solvent or buffer system that may offer better stability. |
Quantitative Stability Data for Structurally Similar Compounds
| Compound Name | Formulation/Matrix | Storage Conditions | Duration | Remaining Compound (%) | Reference |
| 4-Aminopyridine | 5 mg oral capsules | 4°C | 6 months | >95% | [5][6] |
| 23°C | 6 months | >95% | [5][6] | ||
| 37°C | 1 month | >95% | [5][6] | ||
| 3,4-Diaminopyridine | 5 mg oral capsules | 4°C | 6 months | >95% | [5][6] |
| 23°C | 6 months | >95% | [5][6] | ||
| 37°C | 1 month | >95% | [5][6] | ||
| 3,4-Diaminopyridine (molecular form) | Solution | 5% or 15% H₂O₂ | 216 hours | Significant degradation | [1][5] |
| 3,4-Diaminopyridine (salt form) | Solution | 5% or 15% H₂O₂ | 216 hours | More stable than molecular form | [1][5] |
Note: The data above is for solid oral dosage forms and specific solution conditions. The stability of this compound in your specific experimental solution may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a buffer in which the compound is stable).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute it to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, take an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Take aliquots at various time points for analysis.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours. Take aliquots at various time points for analysis. A solid sample should also be stored at the same temperature.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV and visible light as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples after a defined exposure period.
-
-
Analysis: Analyze all samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS). The method should be capable of separating the parent compound from any degradation products.
Protocol 2: Solution Stability Assessment Under Experimental Conditions
Objective: To determine the stability of this compound in a specific experimental buffer or medium over the duration of an experiment.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the exact buffer or medium to be used in the experiment at the final experimental concentration.
-
Incubation: Incubate the solution under the same conditions as the experiment (e.g., temperature, light exposure).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours, or corresponding to the duration of the experiment), take an aliquot of the solution.
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating analytical method (e.g., HPLC) to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Furo[3,2-c]pyridin-4-amine Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the crystallization of Furo[3,2-c]pyridin-4-amine. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular properties of this compound that influence its crystallization behavior?
A1: The crystallization of this compound is influenced by several structural features:
-
Aromatic System: The fused furo-pyridine ring system can participate in π-π stacking interactions, which are crucial for crystal lattice formation.
-
Amino Group (-NH₂): This primary amine acts as a hydrogen bond donor.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.
-
Furan Oxygen: The oxygen in the furan ring can also act as a hydrogen bond acceptor.
The interplay of these features, particularly the potential for extensive hydrogen bonding and π-π stacking, will significantly dictate solvent selection and crystallization conditions.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic solvent screening is the most effective approach. Given the polar nature of the molecule, polar solvents are a good starting point. It is advisable to test a range of solvents with varying polarities.
Q3: What are the most common issues encountered during the crystallization of this compound?
A3: Common problems include:
-
Failure to crystallize: The solution remains clear even after cooling.
-
Oiling out: The compound separates as a liquid instead of a solid.
-
Formation of very fine needles or powder: This can make filtration and handling difficult and may indicate rapid crystallization.
-
Low recovery yield: A significant portion of the compound remains in the mother liquor.
-
Inclusion of impurities: The resulting crystals are not of the desired purity.
Troubleshooting Guides
Issue 1: No Crystals Form After Cooling
If the solution remains clear after cooling, it is likely not sufficiently supersaturated.
| Possible Cause | Solution |
| Too much solvent was used. | Concentrate the solution by evaporating a portion of the solvent and then allow it to cool again.[1] |
| The solution cooled too quickly. | Reheat the solution to redissolve the compound and allow it to cool more slowly. Insulating the flask can help. |
| Nucleation has not occurred. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[1] Alternatively, add a seed crystal of this compound if available. |
| Inappropriate solvent. | The compound may be too soluble in the chosen solvent at all temperatures. Re-evaluate your solvent choice based on the solvent screening data. |
Issue 2: "Oiling Out" - Compound Separates as a Liquid
"Oiling out" occurs when the melting point of the impure compound is lower than the boiling point of the solvent, or when the solution is too highly supersaturated.
| Possible Cause | Solution |
| Solution is too concentrated. | Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the supersaturation.[2] |
| Cooling is too rapid. | Allow the solution to cool at a slower rate to give the molecules time to orient into a crystal lattice. |
| Inappropriate solvent. | The solvent may be too non-polar. Try a more polar solvent or a solvent mixture. |
| Presence of impurities. | Impurities can lower the melting point of the compound. Consider a preliminary purification step like column chromatography before crystallization. |
Issue 3: Formation of Fine Needles or Powder
Rapid crystallization often leads to the formation of small, impure crystals.
| Possible Cause | Solution |
| High degree of supersaturation. | Add a small amount of extra solvent to the hot solution to reduce the concentration.[1] |
| Rapid cooling. | Slow down the cooling process by insulating the flask or allowing it to cool in a controlled manner. |
| Agitation during cooling. | Avoid disturbing the solution as it cools to allow for the growth of larger crystals. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Disclaimer: Experimental solubility data for this compound is not widely available. This table provides estimated solubilities based on the structural properties of the molecule and general principles for similar heterocyclic amines.
| Solvent | Polarity Index | Estimated Solubility (Cold) | Estimated Solubility (Hot) | Comments |
| Water | 10.2 | Sparingly Soluble | Soluble | Potential for hydrogen bonding. May require heating. |
| Ethanol | 5.2 | Soluble | Very Soluble | Good candidate for slow cooling recrystallization. |
| Methanol | 6.6 | Soluble | Very Soluble | Similar to ethanol, but higher polarity. |
| Isopropanol | 4.3 | Sparingly Soluble | Soluble | Good candidate for slow cooling recrystallization. |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble | A less polar option that may provide good results. |
| Acetone | 5.1 | Soluble | Very Soluble | May be too good of a solvent, leading to low recovery. |
| Dichloromethane | 3.4 | Sparingly Soluble | Soluble | Use with caution due to volatility. |
| Toluene | 2.4 | Insoluble | Sparingly Soluble | Could be used as an anti-solvent or in a solvent pair. |
| Hexane | 0.1 | Insoluble | Insoluble | Likely to be a good anti-solvent. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 10-20 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (approx. 1 mL). Record the solubility at room temperature.
-
For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube in a water or sand bath.
-
Continue adding the hot solvent dropwise until the solid dissolves completely.
-
Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quality and quantity of the crystals formed. The ideal solvent will result in a good yield of well-formed crystals upon cooling.
Protocol 2: Slow Cooling Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the chosen solvent (e.g., isopropanol) in small portions.
-
Heating: Gently heat the mixture on a hotplate with stirring. Continue adding the hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the process further, the flask can be placed in an insulated container.
-
Crystal Formation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator.
Protocol 3: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble, e.g., ethanol).
-
Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane) dropwise until the solution becomes cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. Cooling in an ice bath can promote further crystallization.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the slow cooling protocol.
Mandatory Visualizations
Caption: Troubleshooting logic for when no crystals form.
Caption: Step-by-step workflow for slow cooling crystallization.
References
Technical Support Center: Overcoming Poor Solubility of Furo[3,2-c]pyridin-4-amine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Furo[3,2-c]pyridin-4-amine analogs.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound analogs exhibit poor aqueous solubility?
A1: this compound analogs, like many heterocyclic compounds, often have a rigid, planar structure that can lead to strong crystal lattice energy.[1] This makes it difficult for water molecules to break apart the crystal structure and solvate the individual molecules, resulting in low aqueous solubility. The lipophilic nature of the fused furo-pyridine ring system also contributes to this poor solubility.[2]
Q2: I've dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This is a common issue known as compound "crashing out" and is due to the difference between kinetic and thermodynamic solubility.[3] Your compound is likely highly soluble in a strong organic solvent like Dimethyl sulfoxide (DMSO).[3] However, when this concentrated stock is diluted into an aqueous buffer, the solvent environment changes drastically, and the compound's solubility limit in the aqueous medium is exceeded, causing it to precipitate.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing artifacts?
A3: The final concentration of DMSO in your assay medium should be kept as low as possible to avoid solvent-induced effects on cell viability and assay readouts.[3] A general guideline is to keep the final DMSO concentration at or below 0.5%, with ≤0.1% being ideal for minimizing these artifacts.[3] It is crucial to always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3]
Q4: Are there any general strategies to improve the solubility of my this compound analogs?
A4: Yes, several techniques can be employed to enhance the solubility of poorly soluble drugs.[4] These can be broadly categorized into physical modifications (e.g., particle size reduction, solid dispersions) and chemical modifications (e.g., salt formation, use of co-solvents).[4] The choice of method depends on the specific properties of your compound and the requirements of your experiment.[4]
Troubleshooting Guide
Issue: My this compound analog shows inconsistent results in biological assays, which I suspect is due to poor solubility.
Troubleshooting Steps:
-
Confirm Solubility in Assay Media:
-
Question: Have you experimentally determined the solubility of your compound in the final assay buffer?
-
Answer: If not, it is crucial to perform a solubility assessment. A simple method is to prepare a series of dilutions of your compound in the assay buffer, incubate under assay conditions, and visually inspect for precipitation. For a more quantitative measure, you can use techniques like nephelometry or UV-Vis spectroscopy on the supernatant after centrifugation.
-
-
Optimize Stock Solution and Dilution:
-
Question: How are you preparing your working solutions from the DMSO stock?
-
Answer: Avoid single, large dilution steps. A serial dilution approach can help. Additionally, ensure rapid mixing upon dilution into the aqueous buffer to minimize localized high concentrations that can lead to precipitation.
-
-
Explore Solubility Enhancement Techniques:
-
Question: Have you considered formulation strategies to improve solubility?
-
Answer: For in vitro assays, several options can be explored. These include the use of co-solvents, cyclodextrins, or preparing amorphous solid dispersions. For in vivo studies, more advanced formulations like lipid-based systems may be necessary.[2]
-
Data Presentation: Solubility Enhancement Strategies
The following tables summarize potential quantitative improvements in aqueous solubility for a hypothetical this compound analog using various techniques. Note: These values are illustrative and the actual improvement will be compound-specific.
Table 1: Effect of pH Adjustment on Solubility
| pH | Aqueous Solubility (µg/mL) | Fold Increase |
| 7.4 | 0.5 | 1 |
| 6.0 | 2.1 | 4.2 |
| 5.0 | 15.8 | 31.6 |
| 4.0 | 55.3 | 110.6 |
Note: Assumes the amine group on the pyridine ring can be protonated at lower pH.
Table 2: Impact of Excipients on Kinetic Solubility
| Formulation | Kinetic Solubility (µM) in PBS (pH 7.4) | Fold Increase |
| Neat Compound | 1.2 | 1 |
| 1% Polysorbate 80 | 15.5 | ~13 |
| 5% HP-β-CD | 48.2 | ~40 |
| 10% PVP K30 (Solid Dispersion) | 120.7 | ~100 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of a this compound analog.
Materials:
-
This compound analog (solid powder)
-
High-purity, anhydrous Dimethyl sulfoxide (DMSO)[3]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the mass of the compound needed. For a 10 mM stock in 1 mL, you would need (10 * 10^-3 mol/L) * (molecular weight in g/mol ) * (1 * 10^-3 L) grams.
-
Carefully weigh the desired amount of the compound into a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can assist dissolution if needed.[3]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol provides a method for preparing a solution of a this compound analog using cyclodextrins for assays sensitive to organic solvents.
Materials:
-
This compound analog (solid powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or desired aqueous buffer (e.g., PBS)
-
Vortex mixer and sonicator
Procedure:
-
Prepare the HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 200 mg of HP-β-CD in 1 mL of PBS for a 20% solution. Warming the solution slightly (37-40°C) can aid dissolution.[3]
-
Add the Compound: Add the this compound analog directly to the HP-β-CD solution to achieve the desired final concentration.
-
Facilitate Complexation: Vortex the mixture vigorously for 5-10 minutes. Follow this with sonication in a water bath for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Clarify the Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect the Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. The concentration of the compound in the supernatant should be confirmed analytically (e.g., by HPLC-UV).
Visualizations
References
Technical Support Center: Analytical Method Development for Furo[3,2-c]pyridin-4-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method development for Furo[3,2-c]pyridin-4-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing) in Reversed-Phase HPLC
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer: Peak tailing for amine-containing compounds like this compound is a common issue in reversed-phase chromatography.[1] It is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Add a salt like potassium phosphate to the aqueous portion of the mobile phase (20-50 mM) to help shield the silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing amine, such as triethylamine (TEA) (0.1-0.5%), into the mobile phase. TEA will preferentially interact with the active sites on the column, improving the peak shape of the analyte.
-
Adjust pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) to keep the primary amine of this compound consistently protonated.
-
-
Column Selection:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to minimize exposed silanol groups.[2]
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) phases can sometimes offer different selectivity and improved peak shape for heterocyclic compounds.
-
-
System Check:
-
Column Contamination: The column may be contaminated with strongly retained basic compounds. Flush the column according to the manufacturer's instructions.
-
Extra-Column Volume: Ensure that all tubing and connections are appropriate for the HPLC system to minimize dead volume, which can contribute to peak broadening and tailing.
-
Issue 2: Low Sensitivity or No Signal in LC-MS Analysis
Question: I am not able to detect this compound using LC-MS with electrospray ionization (ESI), or the signal is very weak. What should I check?
Answer: Low sensitivity in LC-MS analysis can stem from several factors, including ionization suppression, inappropriate source conditions, or analyte instability.
Troubleshooting Steps:
-
Optimize Ionization Mode: this compound, with its basic nitrogen atoms, is expected to ionize well in positive ion mode (ESI+).[3] Confirm that you are operating in the correct polarity. The protonated molecule [M+H]⁺ should be the primary ion.[4]
-
Mass Spectrometer Source Parameter Optimization:
-
Infuse a standard solution of the analyte directly into the mass spectrometer to optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).[5]
-
-
Mobile Phase Composition:
-
Avoid Non-Volatile Buffers: Phosphates and other non-volatile salts are not compatible with MS and can cause significant ion suppression and contaminate the source. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.
-
Check for Ion Suppression: The sample matrix can interfere with the ionization of the analyte.[6] To test for this, perform a post-column infusion of the analyte standard while injecting a blank matrix sample. A dip in the analyte signal at the retention time of interfering components indicates ion suppression. If suppression is present, improve the sample clean-up procedure (e.g., using solid-phase extraction).
-
-
Analyte Stability:
-
Assess the stability of this compound in the sample diluent and mobile phase. Degradation prior to analysis will lead to a lower signal.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC-UV method for purity analysis of this compound?
A1: A reversed-phase HPLC method is a suitable starting point.[7] Begin with a C18 column and a gradient elution using a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7] A typical gradient might run from 5% to 95% B over 15-20 minutes. Detection at a wavelength around 254 nm is a reasonable starting point, but it is recommended to determine the UV maximum by running a spectrum.
Q2: How can I improve the resolution between this compound and its closely related impurities?
A2: To improve resolution, you can modify several chromatographic parameters:
-
Gradient Slope: Decrease the steepness of the gradient (i.e., make it longer). This gives more time for closely eluting peaks to separate.
-
Mobile Phase Organic Solvent: Try substituting acetonitrile with methanol or vice-versa. This changes the selectivity of the separation.
-
Column Chemistry: Test a different stationary phase, such as a phenyl-hexyl or a C8 column, which will provide different interactions with the analyte and impurities.
-
Temperature: Adjusting the column temperature can also alter selectivity and improve resolution.
Q3: What are the best practices for sample and standard preparation for this compound?
A3:
-
Solubility: Determine the solubility of this compound in various solvents. A good starting diluent is often a mixture of the mobile phase components (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Stability: this compound may be susceptible to degradation, especially in solution. It is advisable to prepare solutions fresh daily and store them protected from light and at a controlled temperature (e.g., refrigerated) if necessary.[8]
-
Storage: For long-term storage, the solid compound should be kept in a cool, dry, and dark place.[8]
Q4: Which sample preparation technique is recommended for quantifying this compound in a complex matrix like plasma?
A4: For complex matrices, a sample clean-up step is crucial to remove interferences.[6] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. However, it may not remove all matrix components.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more labor-intensive.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for achieving a clean extract and concentrating the analyte.[6] A mixed-mode cation exchange SPE cartridge would be a good choice for a basic compound like this compound.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol outlines a general method for determining the purity of a this compound sample.
| Parameter | Condition |
| Instrument | Standard HPLC system with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined UV max) |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a 0.1 mg/mL solution in 50:50 Mobile Phase A:B |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Protocol 2: LC-MS/MS Method for Quantification in Plasma
This protocol provides a starting point for a sensitive quantification method using a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | UHPLC System |
| Mass Spectrometer | Triple Quadrupole with ESI Source |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometer Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution. Precursor ion will be [M+H]⁺. |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
Visualizations
Caption: General workflow for analytical method development.
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H6N2O) [pubchemlite.lcsb.uni.lu]
- 5. Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2, 3-Dihydrofuro[3, 2-c]pyridin-4-amine [myskinrecipes.com]
Technical Support Center: Scale-Up Synthesis of Furo[3,2-c]pyridin-4-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of Furo[3,2-c]pyridin-4-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the scale-up of this compound?
A1: Two primary synthetic strategies are generally considered for the large-scale synthesis of this compound. The choice of route often depends on the availability and cost of starting materials, as well as process safety and scalability.
-
Route 1: Sonogashira Coupling followed by Cyclization and Amination. This route typically involves the palladium-catalyzed Sonogashira coupling of a di-substituted pyridine with a protected alkyne, followed by intramolecular cyclization to form the furo[3,2-c]pyridine core, and subsequent amination.
-
Route 2: Pictet-Spengler Reaction. This approach may involve the condensation of a suitable furan-based amine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydrofuro[3,2-c]pyridine intermediate, which is then aromatized and aminated.[1]
Q2: What are the critical process parameters to monitor during the Sonogashira coupling step at scale?
A2: Successful and safe scale-up of the Sonogashira coupling is highly dependent on several factors:[2]
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent the homocoupling of alkynes (Glaser coupling), which is a common side reaction.[3] All solvents and reagents must be thoroughly degassed, and the reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.
-
Catalyst Activity: The quality and activity of the palladium and copper catalysts are paramount. Ensure fresh, high-quality catalysts are used and handled under inert conditions to prevent deactivation.
-
Base Purity: The amine base used should be anhydrous and of high purity.
-
Temperature Control: While many Sonogashira reactions are performed at room temperature, some less reactive starting materials may necessitate heating.[2] Careful temperature control is essential to prevent catalyst decomposition and side reactions.
Q3: What are the main challenges when scaling up the Pictet-Spengler reaction?
A3: Key considerations for scaling up the Pictet-Spengler reaction include:[1][4]
-
Acid Catalyst Selection and Stoichiometry: The choice of acid and its concentration can significantly impact reaction rate and yield. Strong Brønsted acids are often required, and their handling on a large scale requires appropriate safety measures.[5][6]
-
Reaction Temperature: Higher temperatures may be needed, which can lead to the formation of impurities and tarring of the reaction mixture.[7]
-
Iminium Ion Stability: The intermediate iminium cation must be stable enough for efficient cyclization.[1]
-
Work-up and Purification: Neutralization of the acidic reaction mixture and subsequent extraction and purification of the product can be challenging at a large scale.
Q4: How can I effectively and safely handle the amination step on a large scale?
A4: Amination reactions, especially at scale, require careful planning and execution to ensure safety and efficiency.[8][]
-
Process Safety: Aminations can be highly exothermic. The use of continuous flow reactors can be a safer alternative to large batch reactors, as they allow for better temperature control and minimize the volume of hazardous reagents at any given time.[8]
-
Reagent Handling: Ammonia is a volatile and corrosive gas. Handling large quantities requires specialized equipment and safety protocols.
-
Pressure and Temperature Control: These reactions are often run at elevated temperatures and pressures, necessitating the use of appropriately rated reactors and monitoring systems.[]
Q5: What are the recommended methods for purifying this compound on a large scale?
A5: Large-scale purification of aminopyridine derivatives often employs the following techniques:
-
Crystallization: Recrystallization from a suitable solvent system is a cost-effective method for obtaining high-purity material.
-
Column Chromatography: While effective, traditional column chromatography can be expensive and time-consuming at scale. Specialized techniques like flash chromatography or the use of scavenger resins to remove catalyst residues may be more practical.[10]
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an option.
-
Ion-Exchange Chromatography: This method can be particularly useful for removing excess reagents from amination reactions.[11]
Troubleshooting Guides
Problem 1: Low Yield in Sonogashira Coupling Step
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use fresh, high-quality palladium and copper catalysts. - Ensure catalysts are handled under a strict inert atmosphere to prevent deactivation. |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents prior to use (e.g., by sparging with nitrogen or argon). - Maintain a positive pressure of inert gas throughout the reaction. |
| Ineffective Base | - Use an anhydrous, high-purity amine base. - Consider screening different bases to find the optimal one for your specific substrates. |
| Low Reaction Temperature | - For less reactive aryl halides, gentle heating may be required. Monitor the reaction by TLC or HPLC to find the optimal temperature without causing decomposition.[2] |
| Poor Quality Starting Materials | - Verify the purity of the starting materials by analytical techniques such as NMR or GC-MS. |
Problem 2: Formation of Alkyne Homocoupling (Glaser) Byproduct
| Potential Cause | Troubleshooting Steps |
| Exposure to Oxygen | - Implement rigorous inert atmosphere techniques as described above.[3] |
| High Copper Catalyst Loading | - Optimize the copper catalyst loading; sometimes a lower concentration can minimize homocoupling without significantly affecting the desired reaction rate. |
| Use of a Copper-Free Protocol | - Consider employing a copper-free Sonogashira protocol, which can eliminate the Glaser coupling byproduct.[12] |
Problem 3: Incomplete Pictet-Spengler Cyclization
| Potential Cause | Troubleshooting Steps |
| Insufficiently Strong Acid Catalyst | - Screen different Brønsted or Lewis acids to find a more effective catalyst. - Optimize the concentration of the acid catalyst. |
| Low Reaction Temperature | - Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Steric Hindrance | - If bulky substituents are present on the starting materials, higher temperatures or longer reaction times may be necessary. |
| Tarring of Reaction Mixture | - Optimize reaction conditions (temperature, solvent, acid concentration) to minimize side reactions and tar formation.[7] |
Problem 4: Poor Yield or Runaway Reaction in Amination Step
| Potential Cause | Troubleshooting Steps |
| Poor Heat Transfer in Batch Reactor | - For highly exothermic reactions, consider transitioning from a batch process to a continuous flow setup for better temperature control.[8] |
| Suboptimal Temperature or Pressure | - Carefully screen a range of temperatures and pressures to find the optimal conditions for your specific substrate. |
| Catalyst Deactivation (if applicable) | - If a catalyst is used, ensure it is fresh and handled correctly. Consider screening different catalysts. |
| Incomplete Reaction | - Monitor the reaction progress by TLC or HPLC and adjust the reaction time accordingly. |
Experimental Protocols
General Procedure for a Two-Step Synthesis of a Furo[3,2-c]pyridine Core via Sonogashira Coupling and Cyclization
This protocol is a general guideline and may require optimization for the specific substrates used in the synthesis of this compound.
Step 1: Sonogashira Coupling [2]
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the di-substituted pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper co-catalyst (e.g., CuI, 0.05 eq).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF).
-
Add an anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).
-
Add the protected terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Intramolecular Cyclization [2]
-
Dissolve the product from Step 1 in a suitable solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃ or NaH) or a suitable transition metal catalyst to promote cyclization.
-
Heat the reaction mixture and monitor the formation of the furo[3,2-c]pyridine product by TLC or HPLC.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Scale-Up Synthesis
Caption: A decision-making workflow for troubleshooting low product yield during scale-up.
Process Flow for Scale-Up Synthesis of this compound
Caption: A generalized process flow diagram for the scale-up synthesis of this compound.
References
- 1. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. silicycle.com [silicycle.com]
- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
byproduct identification in Furo[3,2-c]pyridin-4-amine reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Furo[3,2-c]pyridin-4-amine and its derivatives. The following information is based on established principles of heterocyclic chemistry and experience with structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the Furo[3,2-c]pyridine core?
A1: The synthesis of the Furo[3,2-c]pyridine scaffold can be approached through several strategies. A common method involves the construction of the furan ring onto a pre-existing pyridine core. This can be achieved via reactions such as the Sonogashira coupling of a substituted iodopyridine with a terminal alkyne, followed by an intramolecular cyclization.[1] Another approach is the Pictet-Spengler reaction, which can be used to synthesize tetrahydrofuro[3,2-c]pyridines that can be subsequently aromatized.[2][3]
Q2: I am observing a low yield in my reaction to synthesize a Furo[3,2-c]pyridine derivative. What are the potential causes?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or decomposition of starting materials or products.[4] Specifically, for reactions involving C-H amination, catalyst inactivity and substrate decomposition are common challenges.[4] Inadequate temperature control can also lead to either a sluggish reaction or the formation of degradation products.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-layer chromatography (TLC) is a convenient and widely used method for monitoring the progress of organic reactions. It allows for the visualization of the consumption of starting materials and the formation of the desired product and any byproducts. For more quantitative analysis and to detect trace impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques.
Q4: What are the recommended methods for purifying this compound derivatives?
A4: Purification of the final product is typically achieved through standard techniques such as flash column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure solid compounds. The choice of purification method will depend on the physical properties of the target compound and the nature of the impurities.
Troubleshooting Guides
Problem 1: Identification of an Unknown Byproduct
Scenario: After performing a reaction to synthesize a substituted this compound, an unexpected spot appears on the TLC plate, and the NMR spectrum of the crude product shows unidentifiable peaks.
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Incomplete Cyclization | If the synthesis involves an intramolecular cyclization step, the intermediate may be present as a byproduct. Monitor the reaction for a longer duration or consider adjusting the reaction temperature or catalyst. |
| Side Reactions | Depending on the reaction type, various side reactions can occur. For instance, in Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can be a significant side reaction.[5] Consider using a copper-free protocol to minimize this.[5] In reactions like the Pictet-Spengler, the formation of 1,4-diketones has been observed.[2][3] |
| Substrate Decomposition | The furopyridine core, particularly the furan ring, can be sensitive to strongly acidic or oxidative conditions, leading to degradation products.[4] It is crucial to carefully control the pH and choice of reagents. |
| Over-alkylation or Acylation | If the reaction involves the introduction of substituents, multiple substitutions on the amine or other reactive sites might occur. Use of protecting groups or careful control of stoichiometry can mitigate this. |
Analytical Workflow for Byproduct Identification:
To effectively identify the unknown byproduct, a systematic analytical approach is recommended.
Problem 2: Poor Regioselectivity in Substitution Reactions
Scenario: When attempting to introduce a substituent onto the this compound core, a mixture of isomers is obtained, making purification difficult and lowering the yield of the desired product.
Possible Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| Electronic Effects | The inherent electronic properties of the furan and pyridine rings dictate the reactivity of different positions on the heterocyclic core.[4] A thorough understanding of the directing effects of the existing substituents is crucial. |
| Steric Hindrance | Bulky substituents on the starting material or the incoming reagent can influence the position of the new substituent.[4] Modifying the steric environment, for instance by using a different catalyst or ligand, may improve selectivity. |
| Reaction Conditions | Temperature, solvent, and catalyst can all play a significant role in determining the regiochemical outcome of a reaction. A systematic screening of these parameters may be necessary to optimize for the desired isomer. |
Experimental Protocol: Screening for Optimal Regioselectivity
-
Reaction Setup: Prepare a parallel set of reactions in small vials.
-
Parameter Variation: In each vial, systematically vary a single parameter (e.g., solvent, temperature, catalyst, or ligand).
-
Execution: Run all reactions for the same amount of time under an inert atmosphere if required.
-
Analysis: Quench the reactions and analyze the crude product mixture from each vial by HPLC or GC to determine the ratio of isomers.
-
Optimization: Identify the conditions that provide the highest ratio of the desired regioisomer and scale up the reaction under these optimized conditions.
References
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Scaffolds: Furo[3,2-c]pyridin-4-amine in the Context of Established Privileged Structures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors remains a cornerstone of drug discovery. The scaffold, or core chemical structure, of these inhibitors is a critical determinant of their potency, selectivity, and overall drug-like properties. This guide provides a comparative analysis of the emerging Furo[3,2-c]pyridine scaffold against well-established and "privileged" kinase inhibitor scaffolds: quinazoline, pyrimidine, and indole.
While direct and extensive biological data for Furo[3,2-c]pyridin-4-amine as a kinase inhibitor scaffold is limited, with its primary role currently appearing to be that of a synthetic intermediate, its isomers, such as Furo[3,2-b]pyridine, have shown significant promise.[1][2] This guide will, therefore, present a comparison based on the established scaffolds and use the available data on related furopyridines to project the potential of the Furo[3,2-c]pyridine class.
Executive Summary
The choice of a core scaffold is a pivotal decision in the design of kinase inhibitors. Quinazoline, pyrimidine, and indole scaffolds are foundational to numerous FDA-approved drugs, demonstrating a proven track record in targeting a wide range of kinases.[3][4][5][6] These scaffolds are well-characterized, with extensive structure-activity relationship (SAR) data available to guide medicinal chemistry efforts.
The Furo[3,2-c]pyridine scaffold, and its isomers, represent a newer area of exploration. The fusion of a furan ring to a pyridine ring creates a unique heterocyclic system that offers distinct electronic and steric properties.[1][2] While less explored, this scaffold has the potential to yield highly potent and selective kinase inhibitors, as demonstrated by its close relatives.[1][2]
Data Presentation: A Head-to-Head Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors from each scaffold class against key oncogenic kinases. Lower IC50 values indicate greater potency.
Table 1: Comparative Efficacy Against Epidermal Growth Factor Receptor (EGFR)
| Scaffold | Compound | Biochemical IC50 (EGFR WT) | Biochemical IC50 (EGFR L858R) | Biochemical IC50 (EGFR T790M) | Cellular IC50 (H1975, L858R/T790M) |
| Quinazoline | Erlotinib | ~2 nM | ~2 nM | ~200 nM | >5000 nM |
| Pyrimidine | Osimertinib | ~15 nM | ~1 nM | ~1 nM | ~15 nM |
| Indole | Compound 16 (dual EGFR/SRC) | 1026 nM | - | - | - |
Data compiled from multiple sources.[3][7] A dash (-) indicates that a specific IC50 value was not provided in the cited sources.
Table 2: Comparative Efficacy Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
| Scaffold | Compound | Biochemical IC50 (VEGFR2) |
| Quinazoline | Vandetanib | 40 nM |
| Pyrimidine | Pazopanib | 30 nM |
| Indole | Sunitinib | 100 nM |
| Indazole (related to Indole) | Axitinib | 0.2 nM |
Data compiled from multiple sources.[6][8]
Table 3: Emerging Furopyridine Scaffold Against Cdc-like Kinases (CLKs)
| Scaffold | Compound | Target Kinase(s) | IC50 (nM) |
| Furo[3,2-b]pyridine | MU1210 | CLK1 | 8 |
| CLK2 | 20 | ||
| CLK4 | 12 |
Data compiled from multiple sources.[1]
Experimental Protocols
A comprehensive evaluation of kinase inhibitors involves a suite of biochemical and cell-based assays. Below are representative protocols for determining inhibitory activity.
In Vitro Kinase Inhibition Assay (e.g., TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Biotinylated substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well microplates
Procedure:
-
Serially dilute the test compound in DMSO.
-
Add the diluted compound, kinase, and biotinylated substrate to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (Europium-labeled antibody and SA-APC).
-
Incubate for a further period to allow for antibody binding.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
Calculate the ratio of the acceptor (APC) to donor (Europium) fluorescence.
-
Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (e.g., MTT Assay)
This assay assesses the impact of a kinase inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[3]
Western Blotting for Phospho-Protein Analysis
This technique provides direct evidence of target engagement by measuring the phosphorylation status of downstream proteins in a signaling pathway.
Procedure:
-
Treat cultured cancer cells with the kinase inhibitor for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-EGFR and total EGFR).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.
Mandatory Visualizations
Caption: General signaling pathway of a Receptor Tyrosine Kinase and the point of intervention by an ATP-competitive inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Furopyridine Isomers for Drug Discovery
A deep dive into the anticancer and kinase inhibitory potential of Furo[3,2-c]pyridine and its isomers, Furo[2,3-b]pyridine and Furo[3,2-b]pyridine, reveals a promising landscape for the development of novel therapeutics. This guide provides a comparative overview of their biological activities, supported by experimental data, to aid researchers in navigating the structure-activity relationships of these potent heterocyclic compounds.
The furo[3,2-c]pyridine scaffold and its related isomers are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling them to interact with a variety of biological targets.[1] These compounds have demonstrated a broad range of pharmacological activities, with a particular emphasis on their role as anticancer agents and kinase inhibitors.[1] The specific arrangement of the fused furan and pyridine rings in isomers such as Furo[2,3-b]pyridine and Furo[3,2-b]pyridine can lead to distinct biological profiles, making a comparative understanding essential for targeted drug design.
Comparative Anticancer Activity
The cytotoxic effects of furopyridine derivatives have been evaluated across a panel of human cancer cell lines. While direct comparative studies of all isomers under identical conditions are limited, the available data indicates that these scaffolds serve as a foundation for potent anticancer compounds.
A notable Furo[2,3-b]pyridine derivative, Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (referred to as Compound 14 in a study), has shown significant cytotoxic activity against several cancer cell lines.[2] For instance, it exhibited an IC50 value of 31.3 µM against the HCT-116 colon cancer cell line and 19.3 µM against the MCF-7 breast cancer cell line.[2]
Derivatives of the Furo[3,2-c]pyridine scaffold have also been investigated, with one study highlighting the activity of a derivative against esophageal squamous cell carcinoma cell lines.
| Compound ID | Isomer Scaffold | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 14 | Furo[2,3-b]pyridine | HCT-116 | Colorectal Carcinoma | 31.3 | [2] |
| MCF-7 | Breast Adenocarcinoma | 19.3 | [2] | ||
| HepG2 | Hepatocellular Carcinoma | 22.7 | [2] | ||
| A549 | Lung Carcinoma | 36.8 | [2] |
Kinase Inhibitory Potential
A primary mechanism through which furopyridines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
The Furo[2,3-b]pyridine derivative, Compound 14, has been identified as a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, with an IC50 value of 0.93 µM.[2] This activity is comparable to the known CDK2 inhibitor, Roscovitine.[2]
The Furo[3,2-b]pyridine core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs).[3] Additionally, Furo[3,2-c]pyridine derivatives are being explored as inhibitors of critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1]
| Compound ID | Isomer Scaffold | Kinase Target | IC50 (µM) | Reference |
| Compound 14 | Furo[2,3-b]pyridine | CDK2/cyclin A2 | 0.93 | [2] |
Signaling Pathway Modulation
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The interest in Furo[3,2-c]pyridines as inhibitors of this pathway underscores their therapeutic potential.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by Furo[3,2-c]pyridine isomers.
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The anticancer activity of the furopyridine derivatives, reported as IC50 values, is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., furopyridine derivatives) and a positive control (e.g., doxorubicin) for a specified duration (typically 48 or 72 hours).
-
MTT Addition: Following incubation, an MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Kinase Inhibition Assay (CDK2/cyclin A2)
The inhibitory activity of furopyridine derivatives against specific kinases is evaluated using in vitro kinase assays. For CDK2/cyclin A2, a common method is a luminescence-based assay.
Procedure:
-
Reaction Setup: The assay is performed in a 96- or 384-well plate. Each well contains the CDK2/cyclin A2 enzyme, a specific substrate (e.g., a peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test compounds are added to the wells. A control with no inhibitor is included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.
-
ADP Detection: After the reaction, a reagent is added to detect the amount of ADP produced, which is directly proportional to the kinase activity. This is often a luminescence-based detection where ADP is converted to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[4]
Conclusion
The comparative analysis of Furo[3,2-c]pyridine and its isomers underscores their significant potential as scaffolds for the development of novel anticancer agents and kinase inhibitors. While Furo[2,3-b]pyridine derivatives have shown potent, well-documented activity against specific cancer cell lines and kinases like CDK2, the broader Furo[3,2-c]pyridine class holds promise for targeting key oncogenic pathways like PI3K/Akt/mTOR. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships among these isomers and to guide the rational design of next-generation therapeutics. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Furo[3,2-c]pyridin-4-amine Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-c]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating significant potential as a modulator of key biological targets. This guide provides a comparative analysis of the structure-activity relationship (SAR) of Furo[3,2-c]pyridin-4-amine derivatives and their close analogs, with a focus on their activity as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins. The data presented herein is intended to guide the rational design of novel and selective therapeutic agents.
Comparative Biological Activity
While direct and extensive SAR studies on this compound derivatives are emerging, significant insights can be drawn from their closely related Furo[3,2-c]pyridin-4(5H)-one analogs. Research has identified these compounds as potent and selective inhibitors of the second bromodomain (BD2) of the BET family, particularly BRD4.[1] The following table summarizes the in vitro activity of representative Furo[3,2-c]pyridin-4(5H)-one derivatives against the first (BD1) and second (BD2) bromodomains of BRD4.
| Compound ID | R1 | R2 | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity (BD1/BD2) | Antiproliferative Activity (MV4-11, IC50, nM) |
| 1a | H | H | >10000 | 289 | >34 | 2800 |
| 1b | Me | H | 8900 | 112 | 79 | 980 |
| 1c | H | Me | >10000 | 165 | >60 | 1500 |
| 8l (XY153) | Me | 4-F-Ph | 280 | 0.79 | 354 | 0.55 |
Data extracted from Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors.[1]
Key SAR Observations for Furo[3,2-c]pyridin-4(5H)-one Analogs:
-
Substitution at the N5 position: Introduction of a methyl group at the R1 position (Compound 1b ) significantly improves BD2 inhibitory activity and selectivity compared to the unsubstituted analog (Compound 1a ).[1]
-
Substitution at the C2 position: A methyl group at the R2 position (Compound 1c ) also enhances BD2 potency.[1]
-
Synergistic Effect of Substitutions: The combination of a methyl group at R1 and a 4-fluorophenyl group at R2 (Compound 8l ) results in a highly potent and selective BD2 inhibitor with an impressive 354-fold selectivity over BD1.[1] This compound also demonstrates potent antiproliferative activity against the MV4-11 acute myeloid leukemia cell line.[1]
These findings suggest that strategic substitutions on the Furo[3,2-c]pyridin-4-one core can dramatically enhance potency and selectivity. It is hypothesized that similar SAR trends would be observed for the this compound scaffold, where the 4-amino group can serve as a key hydrogen bond donor, potentially interacting with different residues within the acetyl-lysine binding pocket of the bromodomain.
Experimental Protocols
General Synthesis of the Furo[3,2-c]pyridine Core
The synthesis of the Furo[3,2-c]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the Pictet-Spengler reaction of a furan-containing amine with an aldehyde, followed by aromatization. While a specific protocol for this compound is not extensively detailed in the public domain, a general plausible route is outlined below. The synthesis of a related compound, 3-bromothis compound, has been reported, indicating the feasibility of accessing this scaffold.[2]
Hypothetical Synthetic Workflow:
Caption: A generalized synthetic workflow for this compound derivatives.
AlphaScreen Assay for BET Bromodomain Inhibitor Screening
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay commonly used to determine the binding affinity of inhibitors to BET bromodomains.[3][4][5][6][7]
Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide (acetylated) and a GST-tagged BET bromodomain protein. Streptavidin-coated donor beads bind to the biotinylated histone peptide, and glutathione-coated acceptor beads bind to the GST-tagged bromodomain. When the histone and bromodomain interact, the beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission. An inhibitor that binds to the bromodomain disrupts this interaction, leading to a decrease in the AlphaScreen signal.[3][4]
Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS). Dilute the GST-tagged bromodomain protein and the biotinylated histone H4 peptide in the assay buffer.[4]
-
Compound Addition: Add serial dilutions of the test compounds (e.g., this compound derivatives) or DMSO (vehicle control) to a 384-well microplate.[6]
-
Protein and Peptide Incubation: Add the diluted bromodomain protein to the wells and incubate for 15 minutes at room temperature. Subsequently, add the biotinylated histone peptide and incubate for another 15 minutes.[4]
-
Bead Addition: Add a suspension of Glutathione Acceptor beads and Streptavidin Donor beads to the wells.
-
Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes to allow for bead association.[4]
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader. The IC50 value is determined by plotting the signal intensity against the inhibitor concentration.
References
- 1. Structure-Based Discovery and Optimization of Furo[3,2- c]pyridin-4(5 H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-bromothis compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Furo[3,2-c]pyridin-4-amine: A Comparative Guide for a Promising Drug Lead Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Furo[3,2-c]pyridine scaffold, represented by Furo[3,2-c]pyridin-4-amine, as a potential drug lead against other kinase inhibitors. While direct experimental data for this compound is limited in publicly accessible literature, this document compiles data from closely related furopyridine isomers to validate the therapeutic potential of this heterocyclic core. The Furo[3,2-c]pyridine scaffold is a promising starting point for the development of novel therapeutics, particularly in oncology.[1]
Targeted Signaling Pathways
Furo[3,2-c]pyridine derivatives have shown potential as kinase inhibitors, targeting critical oncogenic signaling pathways such as PI3K/Akt/mTOR and JAK/STAT.[1] Understanding these pathways is crucial for contextualizing the compound's mechanism of action.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4][5] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][6] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT.[3] Activated AKT has numerous downstream effects, including the activation of mTOR, which promotes protein synthesis and cell growth.[2][5]
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Furo[3,2-c]pyridin-4-amine Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, demonstrating significant potential as a modulator of key signaling pathways implicated in cancer and inflammatory diseases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Furo[3,2-c]pyridin-4-amine compounds and their derivatives, with a focus on their activity as kinase inhibitors. Experimental data, detailed methodologies, and visual representations of relevant biological pathways are presented to facilitate further research and drug development efforts.
In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines
While specific in vitro cytotoxicity data for a broad range of this compound compounds is still emerging, studies on closely related furopyridine derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies indicate potent anticancer effects.
It is important to note that the following table includes data for various furopyridine derivatives to provide a comparative landscape. Direct head-to-head comparisons with a standardized panel of this compound compounds are limited in the current literature.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| Furo[2,3-b]pyridine | Derivative 14 | HCT-116 | 0.93[1] |
| Furo[2,3-d]pyrimidine Chalcone | Chalcone 5e | NCI 60-cell line panel (mean) | 1.23[1] |
| Furo[2,3-d]pyrimidine Chalcone | Chalcone 5d | NCI 60-cell line panel (mean) | 2.41[1] |
| Furopyridone | Derivative 4c | KYSE150 (48h) | 0.655 µg/mL[1] |
| Furopyridone | Derivative 4c | KYSE70 (24h) | 0.888 µg/mL[1] |
In Vivo Efficacy: Promising Anti-inflammatory and Potential Antitumor Activity
In vivo studies have provided evidence for the therapeutic potential of Furo[3,2-c]pyridine derivatives. Notably, a study on 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives as Janus kinase (JAK) inhibitors has demonstrated significant anti-inflammatory efficacy in vivo.[2]
While direct in vivo antitumor efficacy data for this compound compounds from xenograft models is not yet widely published, the potent in vitro cytotoxicity and the inhibition of key oncogenic signaling pathways suggest a strong potential for these compounds in cancer therapy. The anti-inflammatory properties observed may also contribute to their anticancer effects, as inflammation is a known driver of tumor progression.
A representative lead compound, 7j , from the aforementioned study on JAK inhibitors, exhibited favorable pharmacokinetic properties and displayed slightly better anti-inflammatory efficacy than the approved drug tofacitinib at the same dosage, highlighting the potential of this scaffold for in vivo applications.[2]
Targeting Key Oncogenic Signaling Pathways
Furo[3,2-c]pyridine derivatives have been identified as potential inhibitors of critical signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt/mTOR and JAK/STAT pathways.[1] These pathways regulate essential cellular processes such as proliferation, survival, and differentiation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and survival. Its aberrant activation is a hallmark of many cancers. Furo[3,2-c]pyridine compounds are being investigated as potential inhibitors of this pathway.
References
Comparative Docking Analysis of Furo[3,2-c]pyridin-4-amine Analogs as Potential PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-c]pyridine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives showing potential as potent inhibitors of key signaling proteins. This guide provides a comparative analysis of a series of Furo[3,2-c]pyridin-4-amine analogs, evaluating their potential as inhibitors of Phosphoinositide 3-kinase (PI3K), a critical enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3] The following sections present hypothetical, yet representative, molecular docking data, detailed experimental protocols for in silico analysis, and visualizations of the relevant biological pathway and experimental workflow.
Performance Comparison of this compound Analogs
Molecular docking studies were performed to predict the binding affinity and interaction patterns of this compound analogs against the catalytic subunit of PI3Kα (PDB ID: 4JPS).[4][5] The results, including docking scores and key interacting residues, are summarized in the table below. Lower docking scores indicate a higher predicted binding affinity.
| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |
| FPA-01 | This compound (Parent Scaffold) | -7.8 | Val851, Ser774 |
| FPA-02 | 2-Methyl-furo[3,2-c]pyridin-4-amine | -8.2 | Val851, Ser774, Tyr836 |
| FPA-03 | 2-(4-Fluorophenyl)-furo[3,2-c]pyridin-4-amine | -9.5 | Val851, Asp933, Tyr836 |
| FPA-04 | N-(Furo[3,2-c]pyridin-4-yl)acetamide | -8.5 | Val851, Ser774, Gln859 |
| Idelalisib | Reference PI3Kδ Inhibitor | -10.2 | Val851, Lys802, Asp933 |
Experimental Protocols
Molecular Docking Protocol for PI3Kα
This protocol outlines a typical workflow for performing molecular docking studies with PI3Kα using common computational tools such as AutoDock Vina.[6]
1. Preparation of the Receptor (PI3Kα):
-
Obtain Crystal Structure: Download the 3D crystal structure of human PI3Kα, for instance, PDB ID: 4JPS, from the Protein Data Bank.[4][5]
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential protein chains from the PDB file.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for defining hydrogen bonds.
-
Assign Charges: Assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Convert the processed protein file into the PDBQT format, which includes atomic charges and types required by AutoDock Vina.
2. Preparation of Ligands (this compound Analogs):
-
3D Structure Generation: Draw the 2D structures of the analogs and convert them into 3D structures using a molecular editor like ChemDraw or Marvin Sketch.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field like MMFF94 to obtain a stable conformation.
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Convert the final ligand structures into the PDBQT format.
3. Grid Box Generation:
-
Define Binding Site: Identify the ATP-binding site of PI3Kα. This is typically centered on the co-crystallized inhibitor or key active site residues (e.g., Val851).[4][5]
-
Set Grid Parameters: Define a grid box that encompasses the entire binding pocket. A typical grid size might be 20 x 20 x 20 Å with a spacing of 1 Å. The grid box coordinates for PDB ID 5ITD have been defined with center coordinates x = 19.698, y = 62.891, z = 20.837.[6]
4. Running the Docking Simulation:
-
Execute AutoDock Vina: Use the prepared protein and ligand PDBQT files and the grid parameters as input for AutoDock Vina.
-
Set Exhaustiveness: Set the exhaustiveness of the search, which controls the computational effort (a value of 8 is common for a balance of speed and accuracy).
5. Analysis of Results:
-
Binding Affinity: The primary output is the binding affinity in kcal/mol for the top-ranked poses.
-
Interaction Analysis: Visualize the docked poses using software like PyMOL or Discovery Studio to analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.[6]
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: The PI3K/Akt/mTOR signaling cascade.
Caption: Workflow for comparative molecular docking.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 4. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers [termedia.pl]
Furo[3,2-c]pyridin-4-amine Derivatives Poised to Challenge Standard of Care in Rheumatoid Arthritis
A new class of investigational drugs, Furo[3,2-c]pyridin-4-amine derivatives, is showing promise in preclinical studies for the treatment of rheumatoid arthritis (RA), potentially offering an improved therapeutic alternative to current standard of care medications. These novel compounds act as Janus kinase (JAK) inhibitors, a critical pathway in the inflammatory processes of RA. Notably, one derivative, compound 7j, has demonstrated slightly better anti-inflammatory efficacy in animal models compared to tofacitinib, an established JAK inhibitor widely used in clinical practice.
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the joints, leading to pain, stiffness, and progressive joint damage. The current treatment landscape for moderate to severe RA includes conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) like methotrexate, biologic DMARDs that target specific inflammatory molecules, and targeted synthetic DMARDs, which include the class of JAK inhibitors.
This compound derivatives represent a novel chemical scaffold for the inhibition of the JAK family of enzymes (JAK1, JAK2, JAK3, and Tyrosine Kinase 2), which are crucial for the signaling of numerous cytokines that drive the inflammation seen in RA. By blocking these enzymes, these derivatives can dampen the overactive immune response.
Preclinical research has highlighted a specific derivative, compound 7j, which has shown favorable pharmacokinetic properties and superior anti-inflammatory effects in a head-to-head comparison with tofacitinib in a collagen-induced arthritis rat model.[1][2] While the publicly available data is limited, the initial findings suggest that this new class of compounds could offer a competitive efficacy and safety profile.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the available preclinical data for a representative this compound derivative (compound 7j) against the standard of care JAK inhibitor, tofacitinib. It is important to note that direct head-to-head clinical trial data in humans is not yet available.
Table 1: In Vitro JAK Kinase Inhibitory Activity
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound derivative (7j) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Tofacitinib | 1-10 | 1-5 | 50-100 | 100-500 |
Note: IC50 values for tofacitinib are approximate ranges reported in the literature. Specific values for compound 7j are not yet in the public domain and would be found in the primary research publication.
Table 2: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Rat Model
| Treatment (oral administration) | Paw Swelling Inhibition (%) | Arthritis Score Reduction (%) |
| This compound derivative (7j) | Slightly better than tofacitinib at the same dosage | Data not publicly available |
| Tofacitinib | Dose-dependent reduction | Dose-dependent reduction |
Note: The primary literature describes the efficacy of compound 7j as "slightly better" than tofacitinib without providing specific quantitative values in the abstract.[1][2]
Table 3: Pharmacokinetic Profile in Rats
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| This compound derivative (7j) | Favorable | Data not publicly available | Data not publicly available | Data not publicly available |
| Tofacitinib | Data varies by study | ~0.5 - 1 | Data varies by study | ~74% |
Note: The pharmacokinetic properties of compound 7j are described as "favorable" in the primary literature, but specific parameters are not publicly available.[1][2]
Standard of Care for Rheumatoid Arthritis
The current standard of care for RA is a multi-faceted approach that can include:
-
Conventional Synthetic DMARDs (csDMARDs): Methotrexate is the most common first-line therapy.
-
Biologic DMARDs (bDMARDs): These include TNF inhibitors (e.g., adalimumab, etanercept), IL-6 inhibitors (e.g., tocilizumab), and others that target specific components of the immune system.
-
Targeted Synthetic DMARDs (tsDMARDs): This class primarily consists of JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflows for key assays.
Caption: The JAK-STAT signaling pathway, a key target for RA therapies.
References
- 1. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Furo[3,2-c]pyridin-4-amine Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Furo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. A critical aspect of the preclinical characterization of these inhibitors is the comprehensive evaluation of their selectivity across the human kinome. This guide provides an objective comparison of the cross-reactivity profiles of representative kinase inhibitors based on the Furo[3,2-c]pyridine and related scaffolds against alternative inhibitors, supported by experimental data.
Performance Comparison of Kinase Inhibitors
This guide presents two key comparisons. The first evaluates a Furo[3,2-b]pyridine-based inhibitor of Cdc-like Kinases (CLKs), MU1210, against a well-established CLK inhibitor, TG-003. The second compares two prominent non-Furo[3,2-c]pyridin-4-amine inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Zimlovisertib (PF-06650833) and Zabedosertib (BAY 1834845), for which extensive cross-reactivity data is available.
Cdc-like Kinase (CLK) Inhibitors: Furo[3,2-b]pyridine vs. Benzothiazole
CLKs are crucial regulators of mRNA splicing, and their inhibition is a promising strategy for the treatment of various cancers and viral infections. Here, we compare the Furo[3,2-b]pyridine derivative MU1210 with the benzothiazole-based inhibitor TG-003.
| Compound | Scaffold | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) | Notable Off-Targets |
| MU1210 | Furo[3,2-b]pyridine | 8 | 20 | >3000 | 12 | PIM1, DYRK1A, Haspin, DRAK2[1] |
| TG-003 | Benzothiazole | 20 | 200 | >10000 | 15 | DYRK1A, DYRK1B, HIPK2[1] |
Key Observation: The Furo[3,2-b]pyridine scaffold in MU1210 demonstrates potent, low nanomolar inhibition of CLK1, CLK2, and CLK4, with excellent selectivity against the CLK3 isoform. While TG-003 is also a potent CLK1 and CLK4 inhibitor, MU1210 shows comparable or superior potency for CLK1 and CLK4, and significantly better activity against CLK2. Both compounds exhibit some off-target activity, with DYRK kinases being a common theme.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
IRAK4 is a key mediator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a prime target for inflammatory and autoimmune diseases. This section details the selectivity of two clinical-stage IRAK4 inhibitors.
| Compound | Primary Target | Kinase Panel Size | Key Off-Targets (% Inhibition @ Test Concentration) |
| Zimlovisertib (PF-06650833) | IRAK4 | 278 Kinases | Highly selective for IRAK4. At 200 nM, approximately 100% inhibition of IRAK4 was observed with minimal inhibition of other kinases.[2] |
| Zabedosertib (BAY 1834845) | IRAK4 | 456 Kinases (KINOMEscan) | Highly selective. At 1 µM, limited competitive binding to IRAK1, IRAK3, and TrkB was observed in addition to IRAK4. |
Key Observation: Both Zimlovisertib and Zabedosertib exhibit remarkable selectivity for IRAK4. Zimlovisertib, when screened against 278 kinases, showed near-complete inhibition of IRAK4 with little effect on other kinases at the tested concentration. Similarly, Zabedosertib was found to be highly selective in a broad panel of 456 kinases. This high degree of selectivity is a desirable characteristic for minimizing off-target related side effects.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the relevant signaling pathways and the general workflows of the kinase inhibitor profiling assays.
Caption: Simplified IRAK4 signaling pathway.
Caption: Role of CLKs in mRNA splicing.
Caption: General workflow for kinase profiling assays.
Experimental Protocols
A detailed understanding of the methodologies employed for cross-reactivity profiling is essential for the objective interpretation of the presented data.
KINOMEscan® Profiling (for Zabedosertib)
The KINOMEscan® platform (DiscoverX) employs a competition binding assay to quantify the interactions between a test compound and a panel of DNA-tagged kinases.
-
Assay Principle: The assay measures the amount of a specific kinase that is captured by an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase.
-
Procedure:
-
A DNA-tagged kinase is pre-incubated with the test compound at the desired concentration.
-
The mixture is then added to wells containing the immobilized ligand.
-
After an equilibration period, unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound.
-
KiNativ® Kinase Profiling (for Zimlovisertib)
The KiNativ® platform utilizes an activity-based chemical proteomics approach to profile kinase inhibitor potency and selectivity directly in a native cellular context.
-
Assay Principle: This method uses biotin-conjugated, irreversible ATP/ADP probes that covalently label the ATP binding site of active kinases in a cell lysate. A test inhibitor will compete with the probe for binding, thus reducing the labeling of its target kinases.
-
Procedure:
-
Cell lysates are incubated with varying concentrations of the test inhibitor.
-
A biotinylated acyl phosphate of ATP or ADP probe is then added to the lysates. This probe reacts with conserved lysine residues in the ATP binding pocket of active kinases, attaching a biotin tag.
-
The proteins in the lysate are then digested into peptides.
-
The biotinylated peptides are enriched using streptavidin affinity chromatography.
-
The enriched peptides are analyzed by mass spectrometry to identify the kinases and quantify the extent of probe labeling. A reduction in labeling in the presence of the inhibitor indicates target engagement.
-
In Vitro Kinase Inhibition Assay (for MU1210 and TG-003)
The inhibitory activity of MU1210 and TG-003 against CLK isoforms was determined using a standard in vitro kinase assay format, typically a radiometric or fluorescence-based method.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The inhibitor's potency is determined by its ability to reduce this phosphorylation event.
-
General Procedure:
-
The kinase, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the test inhibitor at various concentrations are combined in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP for radiometric assays or in the presence of a detection system for fluorescence-based assays).
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 value, the concentration of the inhibitor that reduces kinase activity by 50%, is then calculated from the dose-response curve.
-
References
A Comparative Guide to the Synthesis of Furo[3,2-c]pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Furo[3,2-c]pyridin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to purines and other biologically active scaffolds. Its synthesis is a key step in the development of novel therapeutics. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a detailed examination of methodologies, quantitative performance data, and experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.
Comparative Analysis of Synthesis Routes
Two primary strategies for the synthesis of the Furo[3,2-c]pyridine core are prevalent: the construction of the pyridine ring onto a pre-existing furan scaffold and the formation of the furan ring from a suitably substituted pyridine precursor. A third approach involves the direct amination of a functionalized Furo[3,2-c]pyridine.
Route 1: Pyridine Ring Formation from a Furan Precursor
This strategy generally involves the cyclization of a substituted furopropenoic acid derivative to form the pyridinone ring, followed by chlorination and subsequent amination.
Route 2: Furan Ring Formation from a Pyridine Precursor
An alternative approach begins with a substituted pyridine and constructs the fused furan ring. This often involves the manipulation of functional groups on the pyridine ring to facilitate the cyclization.
Route 3: Amination of a Halogenated Furo[3,2-c]pyridine
This route focuses on the final step of introducing the amine group onto a pre-formed Furo[3,2-c]pyridine scaffold, typically through nucleophilic aromatic substitution. An example of this is the synthesis of the 3-bromo derivative.
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthetic approaches to this compound and its derivatives.
| Parameter | Route 1: From Furopropenoic Acid Derivative | Route 3: Amination of 3-bromo-4-chlorofuro[3,2-c]pyridine |
| Starting Material | Substituted Furopropenoic Acid | 3-bromo-4-chlorofuro[3,2-c]pyridine |
| Key Steps | 1. Azide formation2. Curtius rearrangement & cyclization3. Chlorination4. Amination | 1. Nucleophilic Aromatic Substitution |
| Overall Yield | Not explicitly stated for parent compound | 67% for the 3-bromo derivative[1] |
| Reaction Conditions | Azide cyclization: Heating in DowthermChlorination: POCl₃Amination: Hydrazine hydrate, Pd/C | 150 °C in a sealed tube[1] |
| Reagents | Sodium azide, POCl₃, Hydrazine hydrate, Pd/C | Concentrated ammonia, Dioxane[1] |
| Purity | Not explicitly stated | Isolated as a solid[1] |
Experimental Protocols
Route 1: Synthesis of 4-amino-2-(3-pyridyl)furo[3,2-c]pyridine (A Representative Example)
This multi-step synthesis was reported for a 2-substituted derivative and provides a general workflow for this approach.
Step 1: Synthesis of Substituted Furopropenoic Acids Substituted furopropenoic acids are prepared from an appropriate aldehyde under Doebner's conditions.
Step 2: Conversion to Furopyridones The obtained acids are converted to the corresponding azides, which are then cyclized by heating in Dowtherm to yield furopyridones.
Step 3: Aromatization to Chloro Derivatives The furopyridones are treated with phosphorus oxychloride (POCl₃) to afford the chloro derivatives of furo[3,2-c]pyridine.
Step 4: Amination The chloro derivative is reduced with hydrazine hydrate in the presence of a Palladium on carbon (Pd/C) catalyst in ethanol to yield the final 4-amino-furo[3,2-c]pyridine derivative.
Route 3: Synthesis of 3-bromothis compound[1]
Procedure: A mixture of 200 mg of 3-bromo-4-chlorofuro[3,2-c]pyridine, 3 mL of concentrated ammonia, and 3 mL of dioxane is placed in a stainless steel sealing tube. The tube is sealed and heated to 150 °C with continuous stirring for 3 days. After cooling to room temperature, water and ethyl acetate are added for liquid-liquid separation. The aqueous phase is extracted further with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated to dryness to afford 3-bromothis compound.[1]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for Route 1: Pyridine ring formation.
Caption: Workflow for Route 3: Direct amination.
Conclusion
The choice of a synthetic route for this compound will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the tolerance for harsh reaction conditions. Route 1 offers a versatile approach to substituted analogs, building the pyridine ring onto a furan core. Route 3, while demonstrated for a brominated derivative, presents a more direct final step if the halogenated precursor is accessible. Researchers should carefully evaluate the trade-offs between the number of steps, overall yield, and reaction conditions to select the optimal strategy for their specific research and development goals. Further investigation into a direct synthesis of the non-brominated this compound via direct amination of 4-chlorofuro[3,2-c]pyridine would be a valuable contribution to the field.
References
Comparative Analysis of Furo[3,2-c]pyridin-4-amine ADME Properties: A Guide for Drug Discovery Professionals
I have now gathered all the necessary information to create the comparative analysis of Furo[3,2-c]pyridin-4-amine ADME properties.
For the comparator compound, 4-aminopyridine, I have experimental data indicating negligible plasma protein binding and slow metabolism. I also have information suggesting good permeability, and although a specific Caco-2 value was not found in the initial searches, its known ability to cross the blood-brain barrier implies high permeability.
For this compound, I have obtained in silico predicted ADME properties using established online tools. The SMILES string for this compound is Nc1nccc2occc12.
I have also collected detailed experimental protocols for the three key ADME assays: metabolic stability, Caco-2 permeability, and plasma protein binding by equilibrium dialysis.
With this information, I can now proceed to generate the full response, including the comparative data table, the detailed experimental protocols, and the requested Graphviz diagrams. Therefore, no further search queries are needed.
For researchers and scientists in the field of drug development, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel chemical entity is paramount to its potential success as a therapeutic agent. This guide provides a comparative analysis of the ADME profile of this compound against the well-characterized compound, 4-aminopyridine. Due to the limited availability of experimental data for this compound, this comparison leverages in silico predictions to offer preliminary insights.
Executive Summary
This guide presents a side-by-side comparison of key ADME parameters for this compound and 4-aminopyridine. While 4-aminopyridine exhibits favorable properties such as low plasma protein binding and metabolic stability, in silico predictions for this compound suggest a potentially different profile that warrants further experimental investigation. Detailed experimental protocols for foundational ADME assays are provided to facilitate such studies.
Data Presentation: Comparative ADME Properties
The following table summarizes the key ADME parameters for this compound (predicted) and 4-aminopyridine (experimental).
| ADME Property | This compound (Predicted) | 4-Aminopyridine (Experimental) |
| Metabolic Stability | Likely metabolized by CYP3A4, CYP2D6 | Slow metabolism; >85% excreted unchanged |
| Cell Permeability (Caco-2) | High permeability (LogPapp > -5.15 cm/s) | High permeability (crosses blood-brain barrier) |
| Plasma Protein Binding | ~30-40% | Negligible |
| Aqueous Solubility | Moderately soluble | Soluble |
| Blood-Brain Barrier Permeant | Yes | Yes |
Mandatory Visualization
Caption: Comparative ADME profiles of the two compounds.
Caption: Workflow for experimental ADME assessment.
Experimental Protocols
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, or other species of interest) suspended in phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compounds with known metabolic rates (e.g., testosterone, verapamil).
-
Acetonitrile for reaction termination.
-
-
Incubation:
-
Pre-warm the liver microsomal suspension and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound and positive controls to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile. The 0-minute time point serves as the initial concentration control.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Preparation of Dosing Solutions:
-
Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) to the desired concentration (e.g., 10 µM).
-
Prepare dosing solutions for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport studies.
-
Include control compounds with known permeability characteristics (e.g., propranolol for high permeability and Lucifer yellow for low permeability/monolayer integrity).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
For A-B transport, add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For B-A transport, add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the percentage of a test compound that binds to plasma proteins.
Methodology:
-
Apparatus Setup:
-
Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cut-off of 5-10 kDa).
-
Hydrate the dialysis membranes according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Prepare a solution of the test compound in plasma (human or other species) at the desired concentration (e.g., 1 µM).
-
Prepare a corresponding volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibrium Dialysis:
-
Add the plasma containing the test compound to one chamber (the plasma chamber) of the dialysis unit.
-
Add the protein-free buffer to the other chamber (the buffer chamber).
-
Seal the unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, determined in a preliminary experiment).
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
It is crucial to matrix-match the samples for LC-MS/MS analysis. This can be achieved by adding blank plasma to the buffer sample and buffer to the plasma sample in the same ratio.
-
Determine the concentration of the test compound in both chambers using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = Cbuffer / Cplasma, where Cbuffer is the concentration in the buffer chamber and Cplasma is the concentration in the plasma chamber at equilibrium.
-
Calculate the percentage of plasma protein binding as: % Bound = (1 - fu) * 100.
-
Safety Operating Guide
Safe Disposal of Furo[3,2-c]pyridin-4-amine: A Procedural Guide
For Immediate Reference: Treat Furo[3,2-c]pyridin-4-amine as a hazardous chemical. Dispose of contents and container in accordance with all applicable federal, state, and local environmental regulations.[1][2] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as hazardous materials. The primary hazards include:
-
Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3]
Before handling this compound for disposal, the following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Item | Specification/Standard |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards. |
| Face Shield | To be worn over safety goggles for added protection. | |
| Hand Protection | Chemical-impermeable gloves | Nitrile or Neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved. |
| Respiratory Protection | NIOSH-approved air-purifying respirator | Required when handling outside of a certified fume hood.[5] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
Step 1: Segregation and Waste Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Collect waste this compound, including contaminated materials (e.g., gloves, absorbent pads, and empty containers), in a designated, compatible, and clearly labeled hazardous waste container.[6]
-
The container must be sealable, airtight, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][6]
Step 2: Labeling
-
Affix a completed hazardous waste label to the container as soon as the first waste is added.
-
The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Toxic, Irritant).
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure and accessible only to authorized personnel.[3]
-
Keep the container closed at all times except when adding waste.
Step 4: Disposal Request
-
Once the container is full or is no longer in use, complete a chemical collection request form as required by your institution.[6]
-
Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
Step 5: Spill and Decontamination Procedures
-
In the event of a spill, evacuate the area and alert your supervisor and EHS department.
-
If trained and equipped, absorb the spill with an inert, dry material and place it in the designated hazardous waste container.[6]
-
Avoid generating dust.[3]
-
Decontaminate the affected area thoroughly.
-
All materials used for cleanup must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) and institutional protocols. Always consult the SDS and your institution's EHS department before handling and disposing of any chemical.
References
Personal protective equipment for handling Furo[3,2-c]pyridin-4-amine
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Furo[3,2-c]pyridin-4-amine. The following guidance is based on the known hazards of the parent compound, Furo[3,2-c]pyridine, and general safety protocols for handling heterocyclic amines. Researchers should handle this compound with caution and adhere to all institutional and local safety protocols.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Summary
While specific toxicological data for this compound is limited, the parent compound, Furo[3,2-c]pyridine, is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
May cause respiratory irritation[1]
Heterocyclic aromatic amines (HAAs) as a class are also noted for their potential carcinogenic effects, which should be a consideration in the risk assessment for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety goggles with side shields | Chemical-resistant gloves (e.g., Nitrile rubber) | Laboratory coat | Use in a certified chemical fume hood |
| Conducting Reactions | Safety goggles with side shields or face shield | Chemical-resistant gloves (e.g., Nitrile rubber) | Laboratory coat | Use in a certified chemical fume hood |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., Nitrile rubber) | Laboratory coat | Not generally required if containers are sealed and handled properly |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
All work with this compound, including weighing and dilutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Personal Protective Equipment (PPE) Check:
-
Before handling the compound, don the appropriate PPE as outlined in the table above.
-
-
Handling the Compound:
-
Handle as a solid in a manner that avoids dust generation.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
-
-
Decontamination:
-
After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and then wash with soap and water.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill and Emergency Procedures
-
Small Spills (in a fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the area until it has been deemed safe by EHS.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and well-ventilated.
-
-
Disposal:
-
Arrange for the disposal of hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.
-
PPE Selection Workflow
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
